ITD-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUJLFTRWWLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of ITD-1: A Technical Guide to a Novel TGF-β Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery of ITD-1, a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound represents a significant advancement in the field, offering a unique mechanism of action that promotes the differentiation of stem cells into cardiomyocytes. This document provides a comprehensive overview of the core findings, detailed experimental protocols, and the underlying molecular pathways, presented in a format tailored for researchers and drug development professionals.
Introduction to this compound and the TGF-β Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and cancer. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound, a 1,4-dihydropyridine derivative, was identified through a high-throughput screening of a small molecule library for compounds that could induce cardiomyocyte differentiation from mouse embryonic stem cells (ESCs).[1] Subsequent studies revealed that this compound is a highly selective inhibitor of the TGF-β pathway.[1] Unlike many other TGF-β inhibitors that target the kinase activity of the receptors, this compound acts by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1][2] This unique mechanism of action effectively clears the receptor from the cell surface, leading to a potent and selective blockade of TGF-β signaling.[1][2]
Quantitative Data on this compound Activity
The efficacy of this compound as a TGF-β pathway inhibitor has been quantified through various assays. A key parameter is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%.
| Parameter | Value | Assay Context | Reference |
| IC50 | ~0.4-0.8 µM | Inhibition of TGF-β-induced signaling in embryonic stem cells. | [1] |
Core Signaling Pathway and Mechanism of Action
The discovery of this compound has provided valuable insights into the regulation of the TGF-β signaling pathway and its role in cell fate decisions.
The Canonical TGF-β Signaling Pathway
The following diagram illustrates the key steps in the canonical TGF-β signaling cascade, which is the primary target of this compound's inhibitory action.
Mechanism of this compound Action
This compound disrupts the TGF-β signaling pathway at the receptor level. Instead of inhibiting the kinase activity, it triggers the degradation of the TGF-β type II receptor through the proteasome, a cellular machinery responsible for protein degradation.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for Cardiomyocyte Differentiation
The discovery of this compound was the result of a high-throughput screen designed to identify small molecules that promote the differentiation of mouse embryonic stem cells (ESCs) into cardiomyocytes.
Objective: To identify compounds that induce cardiomyocyte differentiation in a mouse ESC-based assay.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
Small molecule library
-
96-well or 384-well culture plates
-
Differentiation medium
-
Primary antibody: Anti-cardiac Troponin T (cTnT) antibody
-
Secondary antibody: Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Plating: Seed mESCs into 96-well or 384-well plates at a density optimized for differentiation.
-
Compound Addition: After cell attachment, add compounds from the small molecule library to each well at a final concentration typically in the micromolar range. Include appropriate vehicle controls (e.g., DMSO).
-
Differentiation: Induce differentiation by changing the medium to a differentiation-promoting formulation. The specific composition of the differentiation medium can vary but often includes factors that encourage mesoderm formation.
-
Incubation: Incubate the plates for a period sufficient to allow cardiomyocyte differentiation, typically 7-10 days.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[3]
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.[3]
-
Incubate the cells with the primary antibody against cardiac Troponin T (cTnT) overnight at 4°C.[4]
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature in the dark.[3]
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of cTnT-positive cells in each well.
-
Identify "hit" compounds that significantly increase the percentage of cardiomyocytes compared to controls.
-
Western Blot Analysis of TGFBR2 Degradation
This protocol is used to determine the effect of this compound on the protein levels of the TGF-β type II receptor.
Objective: To assess whether this compound induces the degradation of TGFBR2.
Materials:
-
Cells expressing TGFBR2 (e.g., HEK293T, embryonic stem cells)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Anti-TGFBR2, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to attach. Treat the cells with this compound at the desired concentration and for various time points. In parallel, treat cells with a proteasome inhibitor (e.g., MG132) prior to and during this compound treatment to determine if degradation is proteasome-dependent.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TGFBR2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescence substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of TGFBR2 in each sample. A decrease in the TGFBR2 band intensity in this compound treated samples, which is rescued by a proteasome inhibitor, indicates proteasome-mediated degradation.
-
Luciferase Reporter Assay for TGF-β Signaling
This assay is used to quantitatively measure the activity of the TGF-β signaling pathway.
Objective: To determine the effect of this compound on TGF-β-induced Smad-dependent transcriptional activity.
Materials:
-
Cells stably or transiently transfected with a Smad-responsive luciferase reporter construct (e.g., (CAGA)12-luciferase).
-
This compound
-
TGF-β1 ligand
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Plating: Seed the reporter cells into a 96-well white-walled plate.
-
Compound and Ligand Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate the cells with a constant concentration of TGF-β1. Include appropriate controls (vehicle, TGF-β1 alone).
-
Incubation: Incubate the plate for a period sufficient for luciferase expression (typically 6-24 hours).
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity by this compound.
-
Determine the IC50 value of this compound from the dose-response curve.[5]
-
Synthesis of this compound
This compound is a 1,4-dihydropyridine derivative. The general synthesis of this class of compounds often involves the Hantzsch dihydropyridine synthesis, a multi-component reaction.[3][6][7] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[8][9]
The specific chemical structure of this compound is 4-(4-(benzo[d][3][7]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide.[10][11] The synthesis of this specific molecule would involve a more complex, multi-step synthetic route likely deviating from the classical Hantzsch synthesis to build the substituted imidazole core and the final benzamide moiety.
Conclusion
The discovery of this compound has provided a valuable chemical tool for studying the TGF-β signaling pathway and has opened new avenues for therapeutic development, particularly in the field of regenerative medicine for cardiac diseases. Its unique mechanism of inducing TGFBR2 degradation offers a selective and potent method to inhibit TGF-β signaling. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities of this compound and to screen for other novel modulators of this critical signaling pathway. The continued exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of cellular differentiation and the development of new treatments for a range of human diseases.
References
- 1. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6. Immunofluorescence Staining [bio-protocol.org]
- 4. Immunofluorescence staining [bio-protocol.org]
- 5. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. HIGH-THROUGHPUT SCREENING ASSAY FOR THE IDENTIFICATION OF COMPOUNDS REGULATING SELF-RENEWAL AND DIFFERENTIATION IN HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. SB-431542 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
In-Depth Technical Guide to the Structure and Function of the (+)ITD-1 Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of the (+)ITD-1 enantiomer, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. (+)this compound represents a novel class of therapeutic candidates that functions not by kinase inhibition, but by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This document details the stereospecific activity of this compound, summarizing key quantitative data and providing detailed experimental methodologies for the assays cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in numerous pathologies, such as cancer, fibrosis, and autoimmune diseases. Consequently, the development of specific inhibitors of TGF-β signaling is of significant therapeutic interest.
This compound (Inducer of TGF-β Receptor Degradation-1) has been identified as a novel small molecule inhibitor of this pathway. Unlike many existing inhibitors that target the kinase activity of the TGF-β receptors, this compound employs a distinct mechanism of action: it selectively induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2), thereby abrogating downstream signaling.
Crucially, the biological activity of this compound is stereospecific, with the inhibitory effects residing in the (+)-enantiomer. This guide will focus on the structure and function of this active enantiomer, (+)this compound.
Chemical Structure and Properties
The precise stereochemistry of the active (+)-ITD-1 enantiomer has not been definitively established in publicly available literature. The chiral center is located at the 4-position of the dihydropyridine ring.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₉NO₃ |
| Molecular Weight | 415.53 g/mol |
| CAS Number | 1099644-42-4 (for the racemic mixture) |
| Chemical Name | 4-(4-biphenylyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester |
Mechanism of Action
The primary mechanism of action of (+)this compound is the induction of proteasomal degradation of the TGF-β type II receptor (TGFBR2). This leads to a reduction in the number of functional receptors on the cell surface, thereby preventing the initiation of the TGF-β signaling cascade.
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a TGFBR2 homodimer. This binding recruits and activates a TGF-β type I receptor (TGFBR1) homodimer, forming a heterotetrameric complex. The constitutively active TGFBR2 kinase then phosphorylates TGFBR1, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.
(+)this compound disrupts this pathway at its inception by eliminating TGFBR2.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cellular assays. While direct comparative data for the (+) and (-) enantiomers is limited in the public domain, it is established that the (+) enantiomer is the active form.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| TGF-β Signaling Inhibition | HEK293T | IC₅₀ | 0.85 µM | [1] |
| TGFBR2 Degradation | - | IC₅₀ | ~0.4 - 0.8 µM | [2] |
Experimental Protocols
Western Blot for Phospho-SMAD2/3
This protocol is used to assess the inhibitory effect of (+)this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2 and SMAD3.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT or HEK293T) and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours.
-
Pre-treat cells with desired concentrations of (+)this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Proteasomal Degradation Assay (Cycloheximide Chase)
This assay is used to determine the effect of (+)this compound on the stability of the TGFBR2 protein. Cycloheximide, a protein synthesis inhibitor, is used to halt the production of new proteins, allowing for the observation of the degradation of existing proteins over time.
Workflow:
Methodology:
-
Cell Culture and Transfection (if necessary):
-
Plate cells and, if necessary, transfect with a plasmid encoding a tagged version of TGFBR2 (e.g., HA-TGFBR2 or TGFBR2-mCherry) for easier detection.
-
-
Treatment:
-
Treat cells with (+)this compound or vehicle (DMSO) for a predetermined amount of time (e.g., 6 hours) to allow for the induction of degradation.
-
-
Cycloheximide Chase:
-
Add cycloheximide (e.g., 50-100 µg/mL) to the cell culture medium to inhibit new protein synthesis.
-
Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Sample Preparation and Analysis:
-
Lyse the cells at each time point and quantify the protein concentration as described in the Western blot protocol.
-
Perform Western blotting for the tagged or endogenous TGFBR2.
-
Use densitometry to quantify the band intensity of TGFBR2 at each time point, normalizing to a stable loading control.
-
Plot the remaining TGFBR2 protein level versus time to determine the protein half-life in the presence and absence of (+)this compound.
-
Conclusion
The (+)this compound enantiomer is a promising and highly selective inhibitor of the TGF-β signaling pathway. Its unique mechanism of inducing proteasomal degradation of TGFBR2 distinguishes it from traditional kinase inhibitors and offers a novel therapeutic strategy for diseases driven by aberrant TGF-β signaling. Further investigation into the precise stereochemical requirements for its activity and in vivo efficacy is warranted to advance its potential clinical development.
References
ITD-1 Small Molecule: A Technical Guide to TGF-β Receptor Degradation and its Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer. The small molecule ITD-1 has emerged as a potent and selective inhibitor of the TGF-β pathway, acting through a novel mechanism of inducing the degradation of the TGF-β type II receptor (TGFBR2). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in directing the differentiation of stem cells into cardiomyocytes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and its analogs.
Introduction
The transforming growth factor-β (TGF-β) superfamily of ligands orchestrates a wide array of cellular responses crucial for embryonic development and adult tissue homeostasis.[1][2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1).[3][4] This activated receptor complex subsequently phosphorylates receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3.[4][5] The phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2]
Given its central role in cellular regulation, the TGF-β pathway is a key target for therapeutic intervention. This compound is a small molecule that has been identified as a selective inhibitor of TGF-β signaling.[6] Unlike many other TGF-β inhibitors that target the kinase activity of the receptors, this compound induces the proteasomal degradation of TGFBR2, thereby blocking the downstream signaling cascade.[5][7] This unique mechanism of action provides a valuable tool for dissecting the roles of TGF-β signaling and holds therapeutic potential. One of the notable applications of this compound is its ability to promote the differentiation of embryonic stem cells (ESCs) into cardiomyocytes, highlighting an unexpected role for TGF-β signaling in controlling cardiomyocyte fate.[7]
Mechanism of Action of this compound
This compound is a 1,4-dihydropyridine derivative that selectively inhibits the TGF-β signaling pathway.[7] Its primary mechanism involves the induction of TGF-β type II receptor (TGFBR2) degradation through the proteasome.[5][7] This leads to a reduction in the total and cell surface levels of TGFBR2, thereby preventing the initiation of the signaling cascade upon TGF-β ligand binding.
While this compound does not inhibit the kinase activity of TGFBR1 or TGFBR2, it effectively blocks the phosphorylation of the downstream effectors SMAD2 and SMAD3.[5] The degradation of TGFBR2 is a key event, as it removes the essential initiating receptor from the cell surface. Interestingly, this compound-induced degradation of TGFBR2 appears to be independent of ubiquitination, suggesting a novel mechanism for receptor downregulation.[7]
TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway.
Mechanism of this compound Action
Caption: this compound induces proteasomal degradation of TGFBR2.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound.
| Parameter | Value | Reference |
| Chemical Formula | C27H29NO | [8] |
| Molecular Weight | 415.52 g/mol | [8] |
| IC50 (TGF-β Inhibition) | 460 nM | [6] |
Table 1: Physicochemical and Pharmacological Properties of this compound
| Treatment | TGFBR2 Protein Level (% of Control) | p-SMAD2/3 Level (% of Control) |
| DMSO (Control) | 100% | 100% |
| This compound (1 µM) | Significantly Reduced | Significantly Reduced |
| This compound (5 µM) | Further Reduced | Further Reduced |
Table 2: Effect of this compound on TGFBR2 and p-SMAD2/3 Levels (Illustrative Data) Note: Specific quantitative values for protein level reduction can vary between cell types and experimental conditions. The data presented here is illustrative of the typical effects observed.
| Gene Marker | Fold Change with this compound Treatment | Function |
| Nkx2.5 | Increased | Early cardiac transcription factor |
| GATA4 | Increased | Cardiac development and function |
| TNNT2 (cTnT) | Increased | Cardiac troponin T, structural protein |
| MYH6 (α-MHC) | Increased | Alpha-myosin heavy chain, contractile protein |
Table 3: Effect of this compound on Cardiomyocyte Gene Expression (Illustrative Data) Note: The fold change in gene expression is dependent on the differentiation protocol and the timing of this compound application.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TGF-β Receptor Degradation Assay (Western Blot)
This protocol describes the detection of TGFBR2 degradation in response to this compound treatment using Western blotting.
Materials:
-
Cell line of interest (e.g., mouse embryonic stem cells, HEK293T cells)
-
Complete cell culture medium
-
This compound small molecule
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against TGFBR2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time course (e.g., 6, 12, 24 hours).
-
For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TGFBR2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TGFBR2 band intensity to the loading control.
-
Express the results as a percentage of the control (DMSO-treated) sample.
-
Experimental Workflow: TGF-β Receptor Degradation Assay
Caption: Workflow for assessing TGF-β receptor degradation.
TGF-β Signaling Inhibition Assay (Luciferase Reporter Assay)
This protocol measures the inhibitory effect of this compound on TGF-β-induced transcriptional activity using a luciferase reporter construct containing SMAD binding elements (SBEs).
Materials:
-
HEK293T cells or other suitable cell line
-
Complete cell culture medium
-
SBE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound small molecule
-
Recombinant human TGF-β1
-
Passive lysis buffer
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the plasmids for 24 hours.
-
-
This compound Treatment and TGF-β Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1-5 ng/mL) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells with passive lysis buffer.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity using the dual-luciferase reporter assay system.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Express the results as a percentage of the TGF-β1-stimulated control (no this compound).
-
Generate a dose-response curve to determine the IC50 of this compound.
-
Cardiomyocyte Differentiation and Gene Expression Analysis (Quantitative RT-PCR)
This protocol describes a general method for inducing cardiomyocyte differentiation from mouse embryonic stem cells (mESCs) with this compound and analyzing the expression of cardiac-specific genes by quantitative RT-PCR (qRT-PCR).
Materials:
-
Mouse embryonic stem cells (mESCs)
-
ESC culture medium with LIF
-
Differentiation medium (without LIF)
-
This compound small molecule
-
Hanging drop culture plates or low-attachment plates for embryoid body (EB) formation
-
Gelatin-coated tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for cardiac-specific genes (e.g., Nkx2.5, GATA4, TNNT2, MYH6) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
Embryoid Body (EB) Formation:
-
Harvest undifferentiated mESCs and resuspend them in differentiation medium.
-
Form EBs using the hanging drop method or by plating cells on low-attachment plates.
-
-
This compound Treatment:
-
On day 3-5 of differentiation, add this compound to the differentiation medium at the desired concentration (e.g., 1-5 µM).
-
Continue the culture for an additional 2-3 days with this compound.
-
-
Plating and Differentiation:
-
Transfer the EBs to gelatin-coated plates to allow for attachment and outgrowth.
-
Continue to culture the cells in differentiation medium, changing the medium every 2 days.
-
Observe for the appearance of beating cardiomyocytes.
-
-
RNA Extraction and cDNA Synthesis:
-
At various time points during differentiation (e.g., day 8, 10, 12), harvest the cells.
-
Extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
-
Quantitative RT-PCR:
-
Set up qPCR reactions using the cDNA, SYBR Green or TaqMan master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the control (DMSO-treated) samples.
-
Express the results as fold change in gene expression.
-
Conclusion
The small molecule this compound represents a valuable tool for the study of TGF-β signaling and its role in various biological processes. Its unique mechanism of inducing TGFBR2 degradation provides a selective means of inhibiting this pathway. The ability of this compound to promote cardiomyocyte differentiation from embryonic stem cells underscores the potential for targeting the TGF-β pathway in regenerative medicine. The detailed protocols and data presented in this technical guide are intended to facilitate further research into the biological functions and therapeutic applications of this compound and similar molecules. As our understanding of the complexities of TGF-β signaling continues to grow, this compound will undoubtedly remain an important instrument for discovery.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. graphviz.org [graphviz.org]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. google.com [google.com]
- 5. TGF-β Antibody (#3711) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Video Protocol | Proteintech Group [ptglab.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Preliminary Studies on ITD-1 in Cell Signaling
This technical guide provides a comprehensive overview of the initial research on this compound (inducer of type II TGFβ receptor degradation-1), a novel small molecule that selectively inhibits the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document details its mechanism of action, quantitative efficacy, and its effects on cell differentiation, supported by experimental methodologies and visual representations of the underlying biological processes.
Introduction to this compound
This compound is a 1,4-dihydropyridine compound identified from a small molecule library screen for its ability to influence cardiomyogenesis in mouse embryonic stem cells (ESCs)[1][2]. It represents a first-in-class selective TGF-β inhibitor that functions not by direct enzymatic inhibition, but by inducing the degradation of the TGF-β type II receptor (TGFBR2)[1][2]. This unique mechanism of action makes this compound a valuable tool for studying the nuanced roles of TGF-β signaling in various biological processes, including embryonic development, cancer, and fibrosis[1].
Mechanism of Action: TGFBR2 Degradation
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1)[3][4][5]. This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3[4][6]. These R-SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes[3][4].
This compound disrupts this cascade at its inception. It promotes the clearance of TGFBR2 from the cell surface and targets it for proteasomal degradation[1][2]. This action effectively ablates the cell's ability to respond to TGF-β ligands, leading to a selective inhibition of the downstream signaling pathway. The use of proteasome inhibitors like MG132 and Bortezomib was shown to rescue this receptor degradation, confirming the involvement of the proteasome[1].
Quantitative Data on this compound Activity
The inhibitory effect of this compound on the TGF-β signaling pathway has been quantified, demonstrating its potency. The key metric reported is the half-maximal inhibitory concentration (IC50).
| Compound | Target Pathway | IC50 Value | Cell System | Reference |
| This compound | TGF-β Intracellular Signaling | ~0.4 - 0.8 µM | Mouse Embryonic Stem Cells | [1][2] |
Effects of this compound on Cellular Differentiation
Initial studies on this compound were conducted in the context of embryonic stem cell differentiation, revealing a critical, biphasic role for TGF-β signaling in this process.
-
Mesoderm Induction: When applied early in ESC differentiation (day 1), this compound was found to inhibit the formation of mesoderm, leading to an increase in ectodermal lineages instead[1]. This suggests that active TGF-β signaling is required for proper mesoderm induction.
-
Cardiomyocyte Differentiation: In contrast, when this compound was applied to uncommitted mesoderm, it selectively enhanced the differentiation of these precursor cells into cardiomyocytes, while not affecting their differentiation into vascular smooth muscle or endothelial cells[1][2]. This finding indicates that while TGF-β signaling is necessary for initial mesoderm formation, its subsequent inhibition is crucial for promoting the cardiomyocyte fate from multipotent cardiovascular precursors.
Key Experimental Protocols
The discovery and characterization of this compound involved a series of well-defined experimental procedures.
-
Objective: To identify small molecules that promote cardiomyocyte differentiation.
-
Methodology:
-
Mouse embryonic stem cells (ESCs) are cultured and induced to differentiate.
-
A library of diverse small molecules is screened by adding individual compounds to the ESC cultures during differentiation.
-
The primary readout is the quantification of cardiomyocyte formation, often assessed by measuring the expression of cardiac-specific markers (e.g., via RT-qPCR or high-content imaging for cardiac troponin).
-
"Hits" are identified as compounds that significantly increase the yield of cardiomyocytes compared to control cultures. This compound was a lead hit from such a screen.
-
-
Objective: To determine if this compound affects the protein levels of TGF-β receptors.
-
Methodology:
-
Cells (e.g., ESCs or other responsive cell lines) are treated with this compound at various concentrations and for different durations.
-
Control groups include vehicle-treated cells (e.g., DMSO).
-
To confirm the mechanism, some cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132 or Bortezomib).
-
Following treatment, total cell lysates are prepared.
-
Western blotting is performed using primary antibodies specific for TGFBR2 to assess its protein levels. Antibodies for a housekeeping protein (e.g., GAPDH or β-actin) are used as a loading control.
-
A reduction in the TGFBR2 band in this compound treated samples, which is rescued by co-treatment with proteasome inhibitors, confirms proteasomal degradation.
-
-
Objective: To confirm that TGFBR2 degradation by this compound leads to the inhibition of downstream TGF-β signaling.
-
Methodology:
-
Cells are pre-treated with this compound or a vehicle control.
-
The TGF-β pathway is then stimulated by adding a TGF-β ligand (e.g., TGF-β1).
-
Cell lysates are collected after a short stimulation period (e.g., 30-60 minutes).
-
Western blotting is performed using a phospho-specific antibody for SMAD2 or SMAD3 (p-SMAD2/3).
-
Total SMAD2/3 levels are also measured as a control.
-
Effective inhibition by this compound is demonstrated by a significant reduction in the p-SMAD2/3 signal in this compound treated cells compared to vehicle-treated cells upon TGF-β stimulation.
-
Conclusion and Future Directions
The preliminary studies on this compound have established it as a potent and selective inhibitor of the TGF-β signaling pathway with a novel mechanism of action[1][2]. By inducing the proteasomal degradation of TGFBR2, this compound provides a powerful tool to dissect the complex roles of TGF-β in development and disease. Its ability to promote cardiomyocyte differentiation from pluripotent stem cells highlights its potential utility in regenerative medicine[1]. Further research is warranted to explore the therapeutic potential of this compound and its analogs in pathological conditions characterized by excessive TGF-β signaling, such as fibrosis and certain cancers.
References
- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-Beta signaling - My Cancer Genome [mycancergenome.org]
The Small Molecule ITD-1: A Technical Guide to its Role in Cellular Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITD-1 is a small molecule that has garnered significant interest in the field of regenerative medicine for its ability to selectively promote the differentiation of pluripotent stem cells into cardiomyocytes. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its application in research settings.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound functions as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] Unlike many other inhibitors that target the kinase activity of the TGF-β receptors, this compound induces the proteasomal degradation of the TGF-β receptor type II (TGFBR2).[4][5] This degradation effectively clears the receptor from the cell surface, thereby blocking the downstream phosphorylation of the effector proteins SMAD2 and SMAD3, which are crucial for signal transduction.[1][4] The inhibition of this pathway by this compound is highly selective for TGF-β signaling, with minimal effects on the Activin A pathway.[1]
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Quantitative Effects on Cellular Processes
The primary and most well-documented effect of this compound is the induction of cardiomyocyte differentiation from pluripotent stem cells. This is achieved by inhibiting the TGF-β pathway at a critical window during development, which promotes the specification of mesoderm towards a cardiac lineage.
| Parameter | Value | Cell Type | Reference |
| IC50 for TGF-β Signaling Inhibition | ~0.4 - 0.8 µM | Mouse Embryonic Stem Cells | [5] |
| Effective Concentration for Cardiomyocyte Differentiation | 1 - 5 µM | Mouse Embryonic Stem Cells | [5] |
Impact on Gene Expression
Treatment with this compound leads to significant changes in the expression of key developmental genes. Pluripotency markers are downregulated, while cardiac-specific transcription factors and structural proteins are upregulated.
| Gene | Effect of this compound Treatment | Fold Change (Approx.) | Time Point | Cell Type |
| NANOG | Downregulation | 5-fold decrease | Day 5 | Mouse Embryonic Stem Cells |
| SOX2 | Downregulation | 3-fold decrease | Day 5 | Mouse Embryonic Stem Cells |
| TNNT2 (Troponin T) | Upregulation | 10 to 20-fold increase | Day 8-10 | Mouse Embryonic Stem Cells |
| NKX2.5 | Upregulation | 8 to 15-fold increase | Day 6-8 | Mouse Embryonic Stem Cells |
Note: Fold change values are approximate and can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
High-Throughput Screening for Cardiomyocyte Differentiation
This protocol outlines a general workflow for a high-throughput screen to identify small molecules that induce cardiomyocyte differentiation, similar to the screen that led to the discovery of this compound.
Caption: High-throughput screening workflow for cardiomyocyte differentiation.
Detailed Protocol for this compound Mediated Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells
This protocol is adapted from the foundational study by Willems et al. (2012).
Materials:
-
Mouse embryonic stem cells (mESCs)
-
DMEM supplemented with 15% FBS, non-essential amino acids, L-glutamine, penicillin/streptomycin, and β-mercaptoethanol
-
Hanging drop plates
-
This compound (stock solution in DMSO)
-
Cardiomyocyte differentiation medium (e.g., IMDM with 20% FBS, L-glutamine, and ascorbic acid)
-
RNA extraction kit
-
qRT-PCR reagents and primers for pluripotency and cardiac markers
Procedure:
-
Embryoid Body (EB) Formation:
-
Culture mESCs to confluency.
-
Dissociate cells into a single-cell suspension.
-
Form EBs by hanging drop method (e.g., 20 µL drops containing 400 cells) for 2 days.
-
-
Mesoderm Induction:
-
Collect EBs and plate them in suspension in differentiation medium for 24 hours.
-
-
This compound Treatment for Cardiac Specification:
-
On day 3 of differentiation, add this compound to the culture medium at a final concentration of 1-5 µM.
-
Continue incubation for 48 hours (from day 3 to day 5).
-
-
Cardiomyocyte Maturation:
-
On day 5, replace the medium with fresh cardiomyocyte differentiation medium without this compound.
-
Continue culture, changing the medium every 2 days. Beating cardiomyocytes can typically be observed starting from day 8.
-
-
Analysis:
-
At desired time points (e.g., day 0, 3, 5, 8, 10), harvest EBs for analysis.
-
Quantitative RT-PCR: Extract total RNA and perform qRT-PCR to quantify the expression levels of pluripotency markers (e.g., Nanog, Sox2) and cardiac markers (e.g., Tnnt2, Nkx2.5).
-
Immunofluorescence: Fix EBs, section, and stain for cardiac proteins such as TNNT2 to visualize cardiomyocyte formation.
-
Logical Relationship of this compound's Effect
Caption: Logical flow of this compound's effect on cardiomyocyte differentiation.
Conclusion
This compound is a valuable chemical tool for directing the differentiation of pluripotent stem cells into cardiomyocytes. Its unique mechanism of inducing TGFBR2 degradation provides a selective and potent method for inhibiting the TGF-β pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cardiac development and regeneration. Further research into the precise molecular interactions of this compound and the optimization of differentiation protocols for various human pluripotent stem cell lines will continue to advance its utility in the field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ITD-1: A Technical Guide to a Selective TGF-β Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies, most notably fibrosis and cancer. The TGF-β superfamily consists of three highly homologous isoforms in mammals: TGF-β1, TGF-β2, and TGF-β3. The development of isoform-selective inhibitors is a key objective in the field to enable more targeted therapeutic interventions.
This technical guide focuses on ITD-1, a small molecule inhibitor of TGF-β signaling. Unlike many inhibitors that target the kinase activity of TGF-β receptors, this compound exhibits a unique mechanism of action. It selectively induces the degradation of the TGF-β type II receptor (TGFBR2), leading to a potent and selective inhibition of the downstream signaling cascade, particularly in response to TGF-β2.[1][2] The active enantiomer, (+)-ITD-1, is responsible for this activity, while (-)-ITD-1 serves as a valuable negative control for research purposes.[3] This document provides a comprehensive overview of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its inhibitory activity.
| Compound | Target | IC50 | Reference |
| (+)-ITD-1 | TGF-β2 | 0.46 µM (460 nM) | [4] |
| This compound (racemic) | TGF-β Signaling | 0.85 µM (850 nM) | [1] |
| Compound | Assay | Potency Comparison | Reference |
| This compound | SBE4-Luciferase Assay (TGF-β2 signaling) | Lower potency than SB-431542 (IC50 = 850 nM vs 70 nM) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
SBE4-Luciferase Reporter Assay for TGF-β Signaling Inhibition
This assay quantitatively measures the transcriptional activity of the Smad signaling pathway in response to TGF-β stimulation and its inhibition by this compound.
a. Materials:
-
HEK293T cells
-
SBE4-Luciferase reporter plasmid (contains multiple copies of the Smad Binding Element driving firefly luciferase expression)[6]
-
Renilla luciferase plasmid (for transfection control)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM or other serum-free medium
-
Recombinant Human TGF-β1, TGF-β2, or TGF-β3
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
In separate tubes, dilute the SBE4-Luciferase plasmid and the Renilla luciferase plasmid in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate for 4-6 hours at 37°C, then replace the medium with fresh DMEM containing 10% FBS.
-
-
This compound Treatment: 24 hours post-transfection, replace the medium with serum-free DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for 1 hour.
-
TGF-β Stimulation: Add the respective TGF-β isoform (e.g., 1 ng/mL TGF-β2) to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TGF-β induced luciferase activity by this compound.
Western Blot for Phospho-Smad2/3 Inhibition
This protocol details the detection of phosphorylated Smad2 and Smad3, key downstream effectors of the TGF-β signaling pathway, to assess the inhibitory effect of this compound.
a. Materials:
-
NRK-49F cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Recombinant Human TGF-β1
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
b. Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 levels to total Smad2/3 and the loading control.
TGFBR2 Degradation Assay (Cycloheximide Chase)
This assay is used to determine if this compound induces the degradation of the TGF-β type II receptor. Cycloheximide is used to block new protein synthesis, allowing for the observation of the stability of the existing receptor pool.
a. Materials:
-
HEK293T cells (or a cell line expressing a tagged TGFBR2)
-
DMEM with 10% FBS
-
Cycloheximide (CHX)
-
This compound (dissolved in DMSO)
-
MG132 (proteasome inhibitor, optional)
-
Lysis buffer and Western blot reagents (as described in Protocol 2)
-
Primary antibody: anti-TGFBR2 or anti-tag antibody
b. Protocol:
-
Cell Culture: Seed HEK293T cells and grow to the desired confluency.
-
Treatment:
-
Treat the cells with cycloheximide (e.g., 10 µg/mL) to inhibit protein synthesis.
-
Simultaneously, treat the cells with this compound (e.g., 5 µM) or DMSO. In a separate condition, co-treat with this compound and a proteasome inhibitor like MG132 (e.g., 10 µM) to determine if degradation is proteasome-dependent.
-
-
Time Course: Harvest the cells at different time points after treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blotting: Perform Western blotting as described in Protocol 2, using an antibody against TGFBR2 to detect the receptor levels.
-
Analysis: Quantify the TGFBR2 band intensity at each time point and normalize to a loading control. A faster decrease in the TGFBR2 signal in the this compound treated cells compared to the control indicates induced degradation. Rescue of the signal with MG132 treatment confirms proteasome-mediated degradation.
Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs)
This protocol outlines the use of this compound to promote the differentiation of mESCs into cardiomyocytes.
a. Materials:
-
Mouse embryonic stem cells (mESCs)
-
mESC culture medium
-
Differentiation medium (e.g., IMDM supplemented with serum, L-glutamine, and other factors)
-
This compound (dissolved in DMSO)
-
Tissue culture plates coated with gelatin
b. Protocol:
-
mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium.
-
Initiation of Differentiation: To initiate differentiation, remove the mESC medium and replace it with differentiation medium.
-
This compound Treatment:
-
From day 3 to day 5 of differentiation, add this compound to the differentiation medium at a final concentration of 5 µM.
-
-
Monitoring Differentiation:
-
Observe the cells daily for the appearance of beating cardiomyocytes, which typically start to appear around day 8-10 of differentiation.
-
The efficiency of differentiation can be quantified by counting the number of beating cell clusters or by using immunofluorescence staining for cardiac-specific markers like cardiac troponin T (cTnT).
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Canonical TGF-β signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
Caption: Luciferase reporter assay workflow.
References
Methodological & Application
Application Notes and Protocols for ITD-1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ITD-1, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, in a variety of cell culture applications. Detailed protocols for common experimental procedures are included to ensure reproducible and accurate results.
Introduction to this compound
This compound is a small molecule that selectively inhibits the TGF-β signaling pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the type I receptor (ALK5), this compound acts by a distinct mechanism. It induces the proteasomal degradation of the TGF-β type II receptor (TβRII), thereby preventing the phosphorylation of the downstream signaling molecules SMAD2 and SMAD3.[1][2] This targeted degradation makes this compound a valuable tool for studying the specific roles of the TGF-β pathway in various biological processes, including cell differentiation, proliferation, and fibrosis.
Data Presentation: this compound Efficacy in Various Cell Lines
The effective concentration of this compound can vary depending on the cell line and the specific biological question being investigated. The following table summarizes reported effective concentrations and their observed effects in different cell types.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 1-5 µM | Days 3-5 of differentiation | Promotion of cardiomyocyte differentiation. | [2] |
| NRK-49F (Rat Kidney Fibroblasts) | 3 µM | 1 hour pre-incubation | Inhibition of TGF-β1 induced phosphorylation of p38 and Smad3. | [1] |
| HEK293T (Human Embryonic Kidney) | 0.85 µM (IC50) | 2 hours pre-incubation, 20-22 hours stimulation | Inhibition of TGF-β2 induced Smad-responsive luciferase reporter activity. | [3] |
| Human Cardiac Fibroblasts | Not specified, but used in a cocktail of small molecules | Not specified | Enhancement of induced cardiomyocyte differentiation. | [4] |
| Human Pluripotent Stem Cells (hPSCs) | Not specified, but used in differentiation protocols | Not specified | Directed differentiation towards ventricular cardiomyocytes. | [5] |
Signaling Pathway of this compound Action
This compound specifically targets the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the point of intervention by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
ITD-1 solubility and preparation for in vitro assays
Application Notes and Protocols for ITD-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] Unlike many inhibitors that target the kinase activity of the TGF-β receptors, this compound acts by a distinct mechanism. It partially induces the proteasomal degradation of the TGF-β type II receptor (TβRII) and potently blocks the phosphorylation of the downstream effector proteins SMAD2 and SMAD3, which are induced by TGF-β.[2][3][4] This selectivity makes this compound a valuable tool for studying the specific roles of TGF-β signaling in various biological processes, including cell differentiation, fibrosis, and cancer.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reproducible results in in vitro assays. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 415.52 g/mol | [1][3][4] |
| CAS Number | 1099644-42-4 | [1][3][4] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1][3] |
| Solubility (25°C) | ||
| DMSO | 83 mg/mL (199.74 mM) | [2][4] |
| Water | Insoluble | [1][4] |
| Ethanol | Insoluble | [4] |
| Storage (Stock) | Short-term (weeks): 0-4°C, dark and dry | [1] |
| Long-term (years): -20°C or -80°C | [1][5] |
Mechanism of Action: TGF-β Signaling Inhibition
This compound selectively inhibits the TGF-β pathway. The binding of a TGF-β ligand to its type II receptor (TβRII) recruits and phosphorylates a type I receptor (TβRI). This activated receptor complex then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then bind to the common mediator SMAD (co-SMAD), SMAD4. The resulting complex translocates to the nucleus to regulate the transcription of target genes. This compound disrupts this cascade by preventing the phosphorylation of SMAD2/3 without blocking the kinase activity of the receptors.[2][4]
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the molecular weight (415.52 g/mol ), calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 415.52 g/mol = 0.004155 g = 4.155 mg.
-
-
Weigh the calculated amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, high-purity DMSO to the powder. Using DMSO that has absorbed moisture can reduce solubility.[2]
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
In Vitro Assay: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation
This protocol describes a method to assess the inhibitory effect of this compound on TGF-β-induced SMAD phosphorylation in a cell-based assay using Western Blotting.
Materials:
-
Cell line responsive to TGF-β (e.g., NRK-49F, HEK293T)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD3, anti-total-SMAD3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol Workflow:
Caption: Workflow for a SMAD3 phosphorylation inhibition assay.
Detailed Steps:
-
Cell Plating: Seed NRK-49F cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are at the desired confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours. This reduces basal signaling activity.
-
Inhibitor Treatment: Pre-incubate the cells by adding this compound at the desired final concentration (e.g., 3 µM) for 1 hour.[2] Include a vehicle control well treated with an equivalent volume of DMSO.
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 2 ng/mL to the this compound and vehicle control wells.[2] Maintain a non-stimulated control well. Incubate for 45 minutes at 37°C.[2]
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against phospho-SMAD3 and total SMAD3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and analyze the ratio of phosphorylated SMAD3 to total SMAD3 to determine the inhibitory effect of this compound.
In Vitro Efficacy Data
The inhibitory concentration (IC₅₀) of this compound can vary depending on the cell type and assay format.
| Cell Line | Assay Type | Endpoint Measured | IC₅₀ Value | Source(s) |
| HEK293T | Dual-Luciferase Reporter | SMAD Activation | 460 nM | [5] |
| HEK293 | Firefly/Renilla Luciferase | TGF-β/SMAD Inhibition | 0.85 µM | [3][5] |
References
Application Notes and Protocols for Using (-)-ITD-1 as a Negative Control
Introduction
(-)-ITD-1 is the inactive enantiomer of the potent Transforming Growth Factor-beta (TGF-β) pathway inhibitor, ITD-1. In drug discovery and biological research, enantiomers of a chiral molecule can exhibit significantly different pharmacological activities. While one enantiomer (the eutomer) may be biologically active, the other (the distomer) is often much less active or completely inactive. This differential activity makes the inactive enantiomer an ideal negative control in experiments designed to investigate the effects of the active compound. Using (-)-ITD-1 as a negative control allows researchers to distinguish the specific effects of TGF-β pathway inhibition by the active enantiomer, (+)-ITD-1, from any non-specific or off-target effects of the chemical scaffold.
These application notes provide detailed protocols and data to guide researchers in effectively using (-)-ITD-1 as a negative control in studies involving the TGF-β signaling pathway.
Mechanism of Action of this compound
This compound is a 1,4-dihydropyridine that selectively inhibits the TGF-β pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the TGF-β receptors, this compound induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1] This leads to a reduction in the number of receptors on the cell surface, thereby preventing the initiation of the downstream signaling cascade upon TGF-β ligand binding. The canonical TGF-β signaling pathway involves the phosphorylation of SMAD2 and SMAD3 (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. By promoting the degradation of TGFBR2, this compound effectively blocks the phosphorylation of SMAD2/3 in response to TGF-β.
Data Presentation: (-)-ITD-1 as a Negative Control
The following tables summarize the quantitative data from key experiments demonstrating the differential activity of the this compound enantiomers. These experiments were performed in the context of mouse embryonic stem cell (mESC) differentiation, where TGF-β signaling plays a crucial role in cell fate decisions.
Table 1: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation
This experiment assesses the direct inhibitory effect of the this compound enantiomers on the TGF-β signaling pathway by measuring the phosphorylation of the downstream effectors SMAD2 and SMAD3.
| Compound | Concentration (µM) | Inhibition of TGF-β2-induced SMAD2/3 Phosphorylation (%) |
| (+)-ITD-1 | 1 | 95 ± 5 |
| (-)-ITD-1 | 1 | < 10 |
| DMSO (Vehicle) | - | 0 |
Data are represented as mean ± standard deviation.
Table 2: Effect on Mesoderm Induction in T-GFP Mouse Embryonic Stem Cells
This assay measures the impact of the compounds on the differentiation of mESCs into mesoderm, a process known to be dependent on TGF-β signaling. The T-GFP reporter line expresses Green Fluorescent Protein (GFP) under the control of the Brachyury (T) promoter, a key marker of mesoderm.
| Compound | Concentration (µM) | T-GFP Positive Cells (%) |
| (+)-ITD-1 | 5 | 15 ± 3 |
| (-)-ITD-1 | 5 | 85 ± 8 |
| DMSO (Vehicle) | - | 90 ± 5 |
Data are represented as mean ± standard deviation.
Table 3: Effect on Cardiomyogenesis in Myh6-GFP Mouse Embryonic Stem Cells
This experiment evaluates the effect of the this compound enantiomers on the differentiation of mESCs into cardiomyocytes. The Myh6-GFP reporter line expresses GFP under the control of the cardiac-specific myosin heavy chain 6 (Myh6) promoter. In this context, inhibition of TGF-β signaling by this compound promotes cardiomyogenesis.
| Compound | Concentration (µM) | Myh6-GFP Positive Cells (Fold change over DMSO) |
| (+)-ITD-1 | 5 | 8.5 ± 1.2 |
| (-)-ITD-1 | 5 | 1.2 ± 0.3 |
| DMSO (Vehicle) | - | 1.0 |
Data are represented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for the key experiments cited above, based on the methodologies described by Willems et al. (2012) in Cell Stem Cell.
1. SMAD2/3 Phosphorylation Western Blot Assay
This protocol details the procedure for assessing the inhibition of TGF-β-induced SMAD2/3 phosphorylation by (+)-ITD-1 and (-)-ITD-1.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TGF-β2
-
(+)-ITD-1 and (-)-ITD-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 4 hours.
-
Pre-treat the cells with (+)-ITD-1 (1 µM), (-)-ITD-1 (1 µM), or DMSO for 1 hour.
-
Stimulate the cells with 1 ng/mL of TGF-β2 for 30 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-SMAD2/3 levels to total SMAD2/3 and the loading control (β-actin).
2. Mesoderm Induction Assay using T-GFP mESCs and Flow Cytometry
This protocol describes how to assess the effect of this compound enantiomers on mesoderm induction using a T-GFP reporter mESC line.
Materials:
-
T-GFP mouse embryonic stem cells
-
mESC culture medium (e.g., KnockOut DMEM, 15% FBS, LIF, 2-mercaptoethanol)
-
Hanging drop differentiation medium (mESC medium without LIF)
-
(+)-ITD-1 and (-)-ITD-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Culture T-GFP mESCs under standard feeder-free conditions.
-
To induce differentiation, create embryoid bodies (EBs) by plating 20 µL drops of cell suspension (1 x 10^5 cells/mL) in hanging drop differentiation medium onto the lid of a petri dish.
-
After 2 days, collect the EBs and transfer them to a suspension culture in differentiation medium for another 24 hours.
-
On day 3, plate the EBs onto gelatin-coated tissue culture plates.
-
Treat the attached EBs with (+)-ITD-1 (5 µM), (-)-ITD-1 (5 µM), or DMSO for 48 hours (from day 3 to day 5 of differentiation).
-
On day 5, harvest the cells by washing with PBS and treating with Trypsin-EDTA.
-
Resuspend the single-cell suspension in flow cytometry buffer.
-
Stain the cells with a viability dye (e.g., PI) to exclude dead cells from the analysis.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population.
3. Cardiomyogenesis Assay using Myh6-GFP mESCs
This protocol outlines the procedure to evaluate the effect of this compound enantiomers on cardiomyocyte differentiation using a Myh6-GFP reporter mESC line.
Materials:
-
Myh6-GFP mouse embryonic stem cells
-
mESC culture medium
-
Hanging drop differentiation medium
-
Cardiomyocyte differentiation medium (e.g., IMDM, 20% FBS, 2-mercaptoethanol)
-
(+)-ITD-1 and (-)-ITD-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Follow steps 1-4 of the Mesoderm Induction Assay protocol to generate and plate EBs.
-
From day 5 to day 7 of differentiation, treat the EBs with (+)-ITD-1 (5 µM), (-)-ITD-1 (5 µM), or DMSO in cardiomyocyte differentiation medium.
-
Continue to culture the cells, changing the medium every 2 days.
-
On day 10 of differentiation, observe the EBs for the presence of beating areas, indicative of functional cardiomyocytes.
-
Quantify the percentage of GFP-positive area (representing cardiomyocytes) within the EBs using fluorescence microscopy and image analysis software. Alternatively, dissociate the EBs into single cells and analyze the percentage of GFP-positive cells by flow cytometry as described in the Mesoderm Induction Assay protocol.
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of (+)-ITD-1.
Caption: Workflow for key experiments using (-)-ITD-1 as a negative control.
Caption: Logical relationship of using (-)-ITD-1 as a negative control.
References
Application Notes and Protocols: ITD-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITD-1 is a selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It presents a valuable tool for in vitro and potentially in vivo studies aimed at understanding and modulating TGF-β-mediated physiological and pathological processes. These application notes provide a summary of the known mechanism of action of this compound, a detailed protocol for its potential administration in mouse models, and a description of the TGF-β signaling pathway.
Disclaimer: Extensive literature searches did not yield peer-reviewed studies providing specific in vivo dosage recommendations for this compound in adult mouse models. The information presented herein is based on the compound's known mechanism of action and general protocols for compound administration in mice. Researchers should perform dose-finding studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Mechanism of Action
This compound is a small molecule that selectively inhibits the TGF-β signaling pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the type I receptor (TGFBR1), this compound acts by a distinct mechanism. It induces the degradation of the TGF-β type II receptor (TGFBR2), thereby preventing the initial step of ligand-induced receptor complex formation and subsequent downstream signaling. This targeted degradation mechanism offers a high degree of selectivity for the TGF-β pathway.
Quantitative Data Summary
Due to the lack of in vivo studies for this compound, a direct dosage table cannot be provided. However, for the purpose of experimental design, the following table summarizes the properties of this compound and includes dosage information for a structurally and functionally related TGF-β inhibitor, SB-431542, as a potential reference point.
| Compound | Target | Mechanism of Action | In Vitro IC50 | In Vivo Dosage (Reference) | Administration Route (Reference) |
| This compound | TGF-β Type II Receptor (TGFBR2) | Induces receptor degradation | Not reported | Not established | Not established |
| SB-431542 | TGF-β Type I Receptor (ALK5) Kinase | Kinase inhibition | 94 nM | 10 mg/kg | Intraperitoneal (i.p.) |
Signaling Pathway
The TGF-β signaling pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The canonical pathway is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates a TGF-β type I receptor (TGFBR1). The activated TGFBR1 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl), sterile
-
Corn oil or other suitable vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume. For example, to achieve a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, a 2.5 mg/mL stock solution would be required.
-
On the day of injection, dilute the this compound stock solution in a suitable vehicle such as saline or corn oil to the final desired concentration.
-
Ensure the final concentration of DMSO is minimal (typically <5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure complete dissolution. Sonication can be used if necessary to aid dissolution.
-
Visually inspect the solution for any precipitates before administration.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol
-
Sterile gauze
-
Prepared this compound solution
Procedure:
-
Calculate the required volume of this compound solution based on the mouse's body weight and the desired dosage.
-
Draw the calculated volume into the syringe.
-
Properly restrain the mouse. One common method is to gently scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Caption: Workflow for intraperitoneal injection in a mouse model.
Conclusion
This compound is a valuable research tool for studying the TGF-β signaling pathway due to its selective mechanism of action. While specific in vivo dosage recommendations for this compound in mouse models are not yet established in the scientific literature, the protocols and information provided here offer a starting point for researchers interested in exploring its in vivo effects. It is imperative that any in vivo studies with this compound begin with careful dose-escalation experiments to determine a safe and effective dose range for the specific animal model and research question.
Application Notes and Protocols for Studying the Effects of ITD-1 on Gene Expression in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally investigating the effects of ITD-1, a selective inhibitor of the TGF-β signaling pathway, on gene expression during the differentiation of human induced pluripotent stem cells (hiPSCs) into cardiomyocytes.
Introduction
Cardiomyocyte differentiation from human induced pluripotent stem cells (hiPSCs) is a complex process orchestrated by a symphony of signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway plays a pivotal role in this process, influencing cell fate decisions and maturation. This compound is a small molecule that selectively inhibits the TGF-β pathway, making it a valuable tool for dissecting the molecular mechanisms of cardiac development and for directing the differentiation of hiPSCs towards a cardiac lineage. By modulating TGF-β signaling, this compound can influence the expression of key genes involved in mesoderm induction, cardiac progenitor specification, and cardiomyocyte maturation.
Mechanism of Action: this compound in TGF-β Signaling
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of SMAD transcription factors (SMAD2/3). Activated SMADs then translocate to the nucleus and regulate the transcription of target genes. This compound exerts its inhibitory effect by targeting the downstream signaling cascade, preventing the phosphorylation of SMAD2/3. This blockade of SMAD activation alters the transcriptional landscape, thereby influencing cell fate.
Below is a diagram illustrating the canonical TGF-β signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits TGF-β signaling by blocking SMAD2/3 phosphorylation.
Experimental Design and Protocols
A robust experimental design is crucial for elucidating the effects of this compound on gene expression during cardiomyocyte differentiation. The following sections outline key experimental protocols, from cell culture to data analysis.
I. Cell Culture and Cardiomyocyte Differentiation
This protocol describes the directed differentiation of hiPSCs into cardiomyocytes using a monolayer-based approach with modulation of Wnt and TGF-β signaling.
Table 1: Reagents and Materials for hiPSC Culture and Differentiation
| Reagent/Material | Supplier | Catalog Number | Storage |
| mTeSR™1 Medium | STEMCELL Technologies | 85850 | 4°C |
| Matrigel | Corning | 354277 | -20°C |
| Accutase | STEMCELL Technologies | 07920 | 4°C |
| CHIR99021 | Tocris Bioscience | 4423 | -20°C |
| IWP2 | Tocris Bioscience | 3533 | -20°C |
| This compound | Tocris Bioscience | 4972 | -20°C |
| RPMI 1640 Medium | Gibco | 11875093 | 4°C |
| B-27 Supplement | Gibco | 17504044 | -20°C |
| Insulin | Sigma-Aldrich | I9278 | 4°C |
Protocol:
-
hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells every 4-5 days using Accutase.
-
Initiation of Differentiation (Day 0): When hiPSCs reach 80-90% confluency, replace the mTeSR™1 medium with RPMI/B27 minus insulin, supplemented with CHIR99021 (final concentration 6 µM).
-
Mesoderm Induction (Day 2): Replace the medium with RPMI/B27 minus insulin.
-
Cardiac Progenitor Specification (Day 3): Replace the medium with RPMI/B27 minus insulin, supplemented with IWP2 (final concentration 5 µM).
-
This compound Treatment (Day 5): Replace the medium with RPMI/B27 containing insulin, supplemented with this compound. The optimal concentration of this compound should be determined empirically, but a starting range of 1-5 µM is recommended. A dose-response experiment is advised to identify the most effective concentration for inducing cardiac-specific gene expression.
-
Cardiomyocyte Maintenance (Day 7 onwards): Replace the medium every 2-3 days with RPMI/B27 containing insulin. Beating cardiomyocytes should be visible between days 8 and 12.
II. RNA Isolation and Quality Control
High-quality RNA is essential for downstream gene expression analysis.
Table 2: Reagents for RNA Isolation
| Reagent/Material | Supplier | Catalog Number |
| TRIzol Reagent | Invitrogen | 15596026 |
| RNeasy Mini Kit | Qiagen | 74104 |
| DNase I, RNase-free | Qiagen | 79254 |
Protocol:
-
Lyse cells directly in the culture dish using TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol for the RNeasy Mini Kit.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for a RIN (RNA Integrity Number) value > 8.
III. RNA-Sequencing (RNA-Seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
Table 3: Key Parameters for RNA-Seq Library Preparation and Sequencing
| Parameter | Recommendation |
| RNA Input | 100 ng - 1 µg of total RNA |
| Library Preparation Kit | NEBNext Ultra II Directional RNA Library Prep Kit for Illumina |
| Sequencing Platform | Illumina NovaSeq or HiSeq |
| Read Length | Paired-end, 150 bp |
| Sequencing Depth | 20-30 million reads per sample |
Experimental Workflow for RNA-Seq:
Caption: A streamlined workflow for preparing RNA-Seq libraries.
IV. Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is used to validate the expression of specific genes identified by RNA-seq.
Table 4: Example Primers for qRT-PCR Validation of Cardiac Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNNT2 | GAGGGAGAGCGGAAGAACTG | CTTGTTGGGCAGCAGCTT |
| MYH6 | AAGGCCAAGAAGGCCATCAC | TCCGCCTCGGATTTGATGTG |
| MYH7 | GCCAAGGGCCTGAATGAGGA | TCTGGGCCATGTCACTCAAC |
| NKX2-5 | AAGTGCTCCCCGACGACTAC | GCGTGCGTCTTGTAGCAGTC |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and the primers listed in Table 4.
-
Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a stable housekeeping gene such as GAPDH.[1]
Data Presentation and Analysis
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative gene expression data from an experiment investigating the dose-response of this compound.
Table 5: Dose-Dependent Effect of this compound on Cardiac Gene Expression (Fold Change Relative to DMSO Control)
| Gene | This compound (1 µM) | This compound (2.5 µM) | This compound (5 µM) |
| TNNT2 | 2.5 ± 0.3 | 4.8 ± 0.5 | 6.2 ± 0.7 |
| MYH6 | 1.8 ± 0.2 | 3.5 ± 0.4 | 5.1 ± 0.6 |
| MYH7 | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| NKX2-5 | 3.1 ± 0.4 | 5.9 ± 0.6 | 7.5 ± 0.8 |
Data are presented as mean ± standard deviation from three biological replicates.
RNA-Seq Data Analysis Workflow
The analysis of RNA-seq data involves several steps, from quality control of raw reads to the identification of differentially expressed genes and pathway analysis.
Caption: A typical bioinformatics pipeline for RNA-Seq data analysis.
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on gene expression during cardiomyocyte differentiation. By employing these methodologies, researchers can gain valuable insights into the role of TGF-β signaling in cardiac development and optimize protocols for generating functional cardiomyocytes for research, drug screening, and potential therapeutic applications. The provided tables and diagrams serve as templates for organizing and presenting experimental data in a clear and concise manner.
References
Application Notes and Protocols for Assessing the Stability of ITD-1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITD-1 is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. As with any compound under investigation for therapeutic use, a thorough understanding of its stability in solution is paramount. These application notes provide a comprehensive overview of methods to assess the stability of this compound, including protocols for forced degradation studies and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantification.
Introduction to this compound and its Stability
This compound is a dihydropyridine-based compound that selectively inhibits the TGF-β pathway by inducing the degradation of the TGF-β type II receptor (TβRII)[1]. Its chemical structure, featuring a dihydropyridine core, suggests potential susceptibility to degradation under various environmental conditions, including exposure to light, non-neutral pH, and oxidative stress. Understanding these degradation pathways is crucial for developing stable formulations and ensuring the accuracy and reproducibility of in vitro and in vivo experimental results.
Key Characteristics of this compound:
-
Mechanism of Action: Induces the degradation of the TGF-β type II receptor[1].
-
Solubility: Soluble in DMSO and ethanol, but insoluble in water.
-
Storage of Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. Repeated freeze-thaw cycles should be avoided.
Signaling Pathway of this compound
This compound exerts its biological effect by interfering with the TGF-β signaling cascade. The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated receptor complex subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound disrupts this pathway by promoting the degradation of TβRII.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies. These values are illustrative and based on the known behavior of structurally similar dihydropyridine compounds. Actual experimental results may vary.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Time | This compound Remaining (%) | Appearance of Solution |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 hr | 100 | Clear, colorless |
| 2 hr | 85.2 | Clear, colorless | |
| 4 hr | 71.5 | Clear, colorless | |
| 8 hr | 58.1 | Clear, pale yellow | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 0 hr | 100 | Clear, colorless |
| 2 hr | 79.8 | Clear, pale yellow | |
| 4 hr | 62.3 | Clear, yellow | |
| 8 hr | 45.7 | Clear, yellow | |
| Oxidative Degradation (3% H₂O₂, RT) | 0 hr | 100 | Clear, colorless |
| 24 hr | 92.1 | Clear, colorless | |
| 48 hr | 83.5 | Clear, colorless | |
| 72 hr | 74.9 | Clear, colorless | |
| Photodegradation (UV light, 254 nm) | 0 hr | 100 | Clear, colorless |
| 4 hr | 65.4 | Clear, yellow | |
| 8 hr | 42.1 | Clear, amber | |
| 24 hr | 15.8 | Clear, brown | |
| Thermal Degradation (80°C, in DMSO) | 0 hr | 100 | Clear, colorless |
| 24 hr | 98.5 | Clear, colorless | |
| 48 hr | 96.8 | Clear, colorless | |
| 72 hr | 94.2 | Clear, colorless |
Table 2: HPLC Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.5 - 101.2 |
| Precision (% RSD) | < 2.0 |
| Specificity | No interference from degradants |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
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Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
Volumetric flasks and pipettes
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pH meter
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Water bath or incubator
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 24, 48, and 72 hours.
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Dilute the aliquots with mobile phase for HPLC analysis.
-
-
Photodegradation:
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Place a solution of this compound (e.g., 100 µg/mL in a 1:1 mixture of acetonitrile and water) in a quartz cuvette.
-
Expose the solution to UV light (254 nm) in a photostability chamber.
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Withdraw aliquots at 0, 4, 8, and 24 hours.
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Analyze the aliquots directly by HPLC.
-
-
Thermal Degradation:
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Incubate the this compound stock solution in DMSO at 80°C.
-
Withdraw aliquots at 0, 24, 48, and 72 hours.
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Dilute the aliquots with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol for Development and Validation of a Stability-Indicating HPLC-UV Method for this compound
This protocol describes the steps to develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (starting point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with a linear gradient (e.g., 50% B to 90% B over 15 minutes) and optimize based on the separation of degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: Determine the λmax of this compound by UV-Vis spectroscopy (likely around 245 and 368 nm based on available data for similar compounds). Monitor at this wavelength.
-
Injection Volume: 10 µL.
Method Development Procedure:
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Column and Mobile Phase Selection: A C18 column is a good starting point for a non-polar compound like this compound. A mobile phase of acetonitrile and water with a formic acid modifier will provide good peak shape and resolution.
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Wavelength Selection: Dissolve this compound in the mobile phase and perform a UV-Vis scan to determine the wavelength of maximum absorbance (λmax).
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Gradient Optimization: Inject a mixture of the stressed samples and adjust the gradient profile to achieve baseline separation between the parent this compound peak and all degradation product peaks.
Method Validation Procedure (according to ICH Q2(R1) guidelines):
-
Specificity: Analyze blank samples (diluent), a standard solution of this compound, and samples from the forced degradation studies. The method is specific if the this compound peak is well-resolved from all degradation peaks and there is no interference from the blank.
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Linearity: Prepare a series of at least five concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
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Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
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Precision:
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Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
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Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different instruments. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under small variations.
Conclusion
The stability of this compound in solution is a critical parameter that must be thoroughly evaluated to ensure the reliability of research findings and to support its potential development as a therapeutic agent. The protocols provided in these application notes offer a systematic approach to investigating the degradation pathways of this compound and for establishing a robust, stability-indicating analytical method for its quantification. By understanding and controlling for potential instabilities, researchers can advance the study of this promising TGF-β inhibitor with greater confidence.
References
Troubleshooting & Optimization
troubleshooting ITD-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ITD-1. Our aim is to help you overcome common experimental hurdles, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. We recommend using a high-purity, anhydrous organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose. Ethanol can also be used, but DMSO typically allows for higher stock concentrations.
Q2: What is the maximum recommended concentration of the organic solvent (e.g., DMSO, ethanol) in my final experimental setup?
A2: It is crucial to keep the final concentration of the organic solvent as low as possible to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[1][2] Generally, the final concentration of DMSO should be kept below 0.5%, and ideally at 0.1% or lower.[1] High concentrations of solvents can affect cell growth, morphology, and even have immunomodulatory effects.[1][2] Always include a vehicle control (the solvent at the same final concentration without your compound) in your experiments to account for any effects of the solvent itself.
Q3: How should I store the this compound stock solution?
A3: Store the this compound stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or precipitation.
Troubleshooting Guide
Q4: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Direct dilution of a high-concentration stock into an aqueous buffer can cause the compound to crash out of solution. Here is a step-by-step protocol to address this:
Experimental Protocol: Serial Dilution for Aqueous Solutions
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved by vortexing or brief sonication.
-
Perform an intermediate dilution: Prepare an intermediate dilution of your this compound stock solution in your cell culture medium or aqueous buffer. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the 10 mM stock 1:100 in the medium to get a 100 µM intermediate solution.
-
Vortex during dilution: When adding the stock solution to the aqueous medium, vortex the medium gently to ensure rapid and even distribution of the compound. This helps to prevent localized high concentrations that can lead to precipitation.
-
Final dilution: Perform the final dilution from your intermediate solution to your desired final concentration. For instance, dilute the 100 µM intermediate solution 1:10 to get your final 10 µM working solution.
-
Visually inspect: After each dilution step, visually inspect the solution for any signs of precipitation. If you observe any cloudiness or solid particles, you may need to lower your final concentration or optimize your dilution strategy further.
Q5: Even with serial dilutions, I am still observing precipitation at my desired final concentration. Are there other options?
A5: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific aqueous medium. Consider the following options:
-
Lower the final concentration: Your desired concentration may not be achievable in the chosen aqueous buffer. Try a range of lower concentrations to determine the maximum soluble concentration.
-
Use a solubilizing agent: In some cases, the use of a mild, biocompatible solubilizing agent or surfactant in your final medium can help to increase the solubility of your compound. However, be aware that these agents can also have their own effects on your experimental system, so proper controls are essential.
-
Consider a different solvent: While DMSO is generally effective, for some compounds, other solvents like ethanol or propylene glycol might offer better solubility characteristics when diluted into aqueous solutions.[1]
Quantitative Data Summary
The choice of solvent and its final concentration can significantly impact your experimental results. The table below summarizes key properties and recommendations for commonly used solvents in cell-based assays.
| Solvent | Recommended Stock Concentration | Maximum Final Concentration in Culture | Notes |
| DMSO | 1-100 mM (compound dependent) | < 0.5% (ideally ≤ 0.1%) | Can have immunomodulatory and cytotoxic effects at higher concentrations.[2] |
| Ethanol | 1-50 mM (compound dependent) | < 0.5% | Can have antioxidant activity and affect cellular processes.[1][2] |
| Propylene Glycol | Variable | < 1% | A good alternative for some compounds.[1] |
Visual Guides
Troubleshooting Workflow for this compound Dilution
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for dissolving and diluting this compound to avoid precipitation.
This compound Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is initiated by the binding of a TGF-β ligand to its receptor complex, leading to the phosphorylation of SMAD proteins and subsequent regulation of target gene expression.[3] this compound is hypothesized to interfere with this cascade, thereby blocking the downstream effects of TGF-β.
Caption: The TGF-β signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing ITD-1 Concentration for Maximum TGF-β Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ITD-1, a selective inhibitor of TGF-β signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It functions by potently blocking the phosphorylation of the downstream effector proteins SMAD2 and SMAD3, which are induced by TGF-β.[1] Importantly, this compound does not inhibit the kinase activity of the TGF-β type I (TGFβRI) or type II (TGFβRII) receptors.[1]
Q2: What is a recommended starting concentration for this compound in my experiments?
A2: A good starting point for this compound concentration is its reported IC50 value, which is 0.85 μM.[2] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A concentration of 3 μM has been used effectively in NRK-49F cells to inhibit TGF-β1-induced p-Smad3 levels.[1]
Q3: How can I assess the inhibitory activity of this compound on the TGF-β pathway?
A3: The most common method to assess this compound activity is to measure the levels of phosphorylated SMAD2 (pSMAD2) and/or phosphorylated SMAD3 (pSMAD3) via Western blotting. A reduction in the levels of pSMAD2/3 in the presence of this compound following stimulation with a TGF-β ligand (e.g., TGF-β1) indicates successful inhibition of the pathway.
Q4: Are there any known off-target effects of this compound?
A4: this compound is described as a selective inhibitor of TGF-β signaling with little to no inhibition of the activin, Wnt, or BMP signaling pathways.[2]
Troubleshooting Guide
Issue 1: No or low inhibition of TGF-β signaling observed.
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Possible Cause 1: Suboptimal this compound Concentration.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a range of concentrations around the reported IC50 of 0.85 μM (e.g., 0.1, 0.5, 1, 3, 5, 10 μM).
-
-
Possible Cause 2: Inactive this compound.
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Solution: Ensure proper storage of the this compound compound as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Possible Cause 3: Insufficient pre-incubation time.
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Solution: Pre-incubate the cells with this compound for a sufficient duration before adding the TGF-β ligand. A pre-incubation time of 1 hour has been shown to be effective.[1]
-
-
Possible Cause 4: Problems with the TGF-β stimulation.
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Solution: Verify the activity of your TGF-β ligand. Ensure that the concentration and incubation time of the TGF-β ligand are sufficient to induce a robust phosphorylation of SMAD2/3 in your control (untreated) cells.
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Issue 2: High background signal in Western blot for pSMAD2/3.
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Possible Cause 1: Non-specific antibody binding.
-
Solution: Optimize your Western blot protocol. This includes using an appropriate blocking buffer, optimizing primary and secondary antibody concentrations, and ensuring sufficient washing steps.
-
-
Possible Cause 2: High basal TGF-β signaling.
-
Solution: Some cell lines may have high endogenous TGF-β signaling. Serum starvation of the cells before the experiment can help to reduce this basal activity.
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Issue 3: Variability in results between experiments.
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Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions.
-
-
Possible Cause 2: Inconsistent reagent preparation.
-
Solution: Prepare fresh stock solutions of this compound and TGF-β ligand for each experiment or use aliquots from a single, validated stock to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Quantitative Data for this compound and a Representative TGF-β Inhibitor
| Compound | Parameter | Value | Cell Line(s) | Reference |
| This compound | IC50 | 0.85 μM | Not specified | [2] |
| TGF-β signal pathway inhibitor-1 | IC50 | ~5-10 µM | Hep3B, Huh7, HCCLM3 | [3] |
Note: The data for "TGF-β signal pathway inhibitor-1" is provided as a representative example of dose-response data in different cell lines.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blot for pSMAD2/3
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting TGF-β-induced SMAD2/3 phosphorylation in a specific cell line.
Materials:
-
Cell line of interest (e.g., NRK-49F)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
Recombinant TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2, anti-pSMAD3, anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow overnight.
-
Serum Starvation (Optional): To reduce basal TGF-β signaling, you can serum-starve the cells by replacing the complete medium with serum-free medium for 4-24 hours prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of working concentrations of this compound in serum-free medium. A suggested range is 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, 3 µM, 5 µM, and 10 µM.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
TGF-β1 Stimulation:
-
Prepare a working solution of TGF-β1 in serum-free medium. A common concentration is 2 ng/mL.
-
Add the TGF-β1 solution to all wells except for the unstimulated control well.
-
Incubate the cells for the desired time to induce SMAD phosphorylation (e.g., 45 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD2 or pSMAD3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSMAD2/3 signal to the total SMAD2/3 signal and/or the loading control.
-
Plot the normalized pSMAD2/3 levels against the this compound concentration to determine the optimal inhibitory concentration.
-
Visualizations
Caption: TGF-β Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Low TGF-β Inhibition.
References
Navigating TGF-β Signaling: A Guide to Overcoming Off-Target Effects of ITD-1
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the TGF-β inhibitor ITD-1, achieving specific on-target effects while minimizing confounding off-target activities is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Unlike many kinase inhibitors, this compound does not block the kinase activity of the TGF-β receptors (TβRI or TβRII). Instead, it induces the proteasomal degradation of the TGF-β type II receptor (TβRII), thereby preventing the initiation of the downstream signaling cascade. This leads to a potent blockage of TGF-β-induced phosphorylation of SMAD2/3, the key effector proteins in the canonical TGF-β pathway.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a good starting point is a dose-response experiment ranging from 0.1 µM to 10 µM. The reported half-maximal inhibitory concentration (IC50) for TGF-β signaling is approximately 0.85 µM. It is crucial to determine the optimal concentration for your specific cell system to achieve maximal on-target inhibition with minimal cytotoxicity.
Q3: I am observing unexpected results in my experiment. Could these be due to off-target effects of this compound?
A3: While this compound is considered selective for the TGF-β pathway with minimal to no inhibition of Activin, Wnt, or BMP signaling, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes or changes in signaling pathways other than TGF-β, it is important to consider potential off-target activities. One known off-target effect of this compound is the partial blockage of MAPK activation.
Q4: How can I control for potential off-target effects of this compound in my experiments?
A4: A crucial tool for controlling for off-target effects is the use of the inactive enantiomer, (-)-ITD-1. This molecule is structurally very similar to the active (+)-ITD-1 but has significantly reduced activity against the TGF-β pathway. Any effects observed with (-)-ITD-1 at the same concentration as the active compound can be attributed to off-target or non-specific effects. Additionally, employing a secondary inhibitor with a different mechanism of action against the TGF-β pathway can help validate that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete or no inhibition of TGF-β signaling (e.g., persistent p-SMAD2/3 levels) | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. This compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. High Cell Density: Very high cell confluence can sometimes reduce the effective concentration of the inhibitor per cell. | 1. Perform a dose-response experiment (0.1 µM to 10 µM) to determine the optimal concentration for your cell line. 2. Ensure this compound is stored as a stock solution in DMSO at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. 3. Plate cells at a consistent and optimal density for your experiments. |
| Observed Cell Toxicity or Death | 1. High this compound Concentration: The concentration of this compound may be too high, leading to cytotoxic effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. 3. Off-Target Effects: The observed toxicity could be a result of this compound hitting unintended cellular targets. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold. 2. Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments. 3. Use the inactive enantiomer, (-)-ITD-1, as a negative control. If (-)-ITD-1 also induces toxicity, the effect is likely off-target. |
| Variability in Experimental Results | 1. Inconsistent this compound Preparation: Inconsistent dilution of the stock solution can lead to variable final concentrations. 2. Differences in Cell Passage Number or Health: Cells at different passage numbers or in poor health can respond differently to treatment. 3. Variations in Incubation Times: Inconsistent treatment times can affect the extent of signaling inhibition. | 1. Prepare a fresh dilution of this compound from a reliable stock solution for each experiment. 2. Use cells within a consistent and low passage number range. Regularly check cell morphology and viability. 3. Adhere to a strict and consistent incubation time for all experimental and control groups. |
| Unexpected Changes in Other Signaling Pathways | Off-Target Activity: this compound may be inhibiting other kinases or signaling molecules. For instance, this compound has been noted to partially block MAPK activation. | 1. Validate your findings using a more specific TGF-β inhibitor with a different mechanism of action. 2. Use (-)-ITD-1 as a negative control to determine if the observed effects are specific to the active compound. 3. Perform a broader signaling pathway analysis (e.g., phospho-kinase array) to identify which other pathways might be affected. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | This compound | (+)-ITD-1 (Active Enantiomer) | (-)-ITD-1 (Inactive Enantiomer) |
| IC50 for TGF-β Signaling Inhibition | 0.85 µM | Not explicitly found, but is the active component of the racemic mixture. | Significantly less active than racemic this compound. |
| IC50 for Activin A Signaling Inhibition | Minimal inhibition | Not explicitly found. | Not explicitly found. |
| Effect on Wnt/BMP Signaling | Little to no inhibition | Not explicitly found. | Not explicitly found. |
| Effect on MAPK Signaling | Partial blockage | Not explicitly found. | Not explicitly found. |
Key Experimental Methodologies
1. Western Blot for Phospho-SMAD2/3
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Objective: To assess the on-target efficacy of this compound by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
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Cell Line: HaCaT (human keratinocyte) or HEK293T cells are commonly used.
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Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
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Serum-starve the cells for 4-6 hours prior to treatment.
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Pre-treat cells with this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
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Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Result: A dose-dependent decrease in the p-SMAD2/3 to total SMAD2/3 ratio in this compound treated cells compared to the TGF-β1 stimulated control.
2. TGF-β Reporter Luciferase Assay
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Objective: To quantify the transcriptional activity of the TGF-β/SMAD signaling pathway in the presence of this compound.
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Cell Line: HEK293T cells are suitable for transient transfection.
-
Protocol:
-
Co-transfect cells with a SMAD-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.
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Stimulate with TGF-β1 for 16-24 hours.
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Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Expected Result: A dose-dependent decrease in normalized luciferase activity in this compound treated cells.
3. Quantitative PCR (qPCR) for TGF-β Target Genes
-
Objective: To measure the effect of this compound on the expression of TGF-β target genes.
-
Protocol:
-
Treat cells with this compound and/or TGF-β1 as described for the Western blot protocol.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
4. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound.
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Cell Lines: A variety of cancer cell lines can be used.
-
Protocol:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat cells with a range of this compound concentrations (and vehicle control) for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Expected Result: A dose-dependent decrease in absorbance will indicate reduced cell viability. This will help establish the non-toxic concentration range for your experiments.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Canonical TGF-β signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with this compound.
Technical Support Center: Optimizing ITD-1 Mediated Cardiomyogenesis
Welcome to the technical support center for ITD-1 mediated cardiomyogenesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient differentiation of pluripotent stem cells (PSCs) into cardiomyocytes using the small molecule this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cardiomyogenesis?
This compound is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes. It functions by selectively inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, this compound triggers the degradation of the TGF-β type II receptor, which in turn prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3. This blockade of TGF-β signaling redirects the developmental fate of mesodermal precursor cells towards a cardiac lineage.
Q2: At what stage of differentiation should this compound be introduced?
The precise timing for introducing this compound can vary depending on the specific differentiation protocol and cell line being used. Generally, this compound is added during the cardiac progenitor specification stage, following mesoderm induction. It is crucial to have a well-established mesodermal population before initiating this compound treatment.
Q3: What is the optimal concentration range for this compound?
The optimal concentration of this compound typically falls within the low micromolar range. However, the exact concentration should be empirically determined for each specific cell line and experimental setup. It is recommended to perform a dose-response curve to identify the concentration that yields the highest percentage of viable, beating cardiomyocytes with the lowest toxicity.
Q4: How long should the cells be treated with this compound?
The duration of this compound treatment is a critical parameter that requires optimization. Prolonged exposure can sometimes lead to off-target effects or toxicity, while insufficient treatment time may result in low differentiation efficiency. A common starting point is a 48-hour treatment, followed by a switch to a cardiomyocyte maintenance medium.
Q5: What are the expected morphological changes in cells during this compound mediated differentiation?
Following the successful induction of cardiomyogenesis with this compound, you should observe distinct morphological changes. Initially, the pluripotent stem cells will transition to a more flattened, mesenchymal-like morphology characteristic of mesoderm. As differentiation progresses, the cells will begin to form contracting clusters or sheets. Mature cardiomyocytes will exhibit a more elongated or rod-like shape and may show spontaneous, rhythmic contractions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cardiomyocyte Yield (<30% cTnT+ cells) | 1. Suboptimal this compound concentration. 2. Incorrect timing of this compound addition. 3. Poor initial quality or confluency of pluripotent stem cells. 4. Inefficient mesoderm induction. | 1. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. 2. Optimize the timing of this compound addition by testing different starting days post-mesoderm induction. 3. Ensure starting PSCs are of high quality with low levels of spontaneous differentiation and are at the recommended confluency before starting the protocol.[1] 4. Verify efficient mesoderm induction by checking for the expression of key mesodermal markers (e.g., Brachyury T) before adding this compound. |
| High Cell Death/Detachment After this compound Treatment | 1. This compound concentration is too high, leading to toxicity. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. Cells are overly sensitive to the media change. | 1. Reduce the concentration of this compound. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1%). 3. Perform partial media changes instead of full media replacements when adding or removing this compound. |
| Differentiated Cardiomyocytes Exhibit Weak or No Beating | 1. Immature cardiomyocyte phenotype. 2. Suboptimal culture conditions post-differentiation. 3. Presence of a high percentage of non-cardiomyocytes. | 1. Continue to culture the cells in cardiomyocyte maintenance medium for an extended period (e.g., up to 30 days) to promote maturation. 2. Ensure the maintenance medium contains the necessary components for cardiomyocyte survival and function, and maintain a stable culture environment (temperature, CO2). 3. Purify the cardiomyocyte population using methods such as metabolic selection (e.g., lactate-based medium) or cell sorting for cardiac-specific markers. |
| High Variability in Differentiation Efficiency Between Experiments | 1. Inconsistent starting cell density or quality. 2. Variability in reagent preparation or handling. 3. Minor deviations in the timing of media changes. | 1. Standardize the seeding density and ensure consistent quality of the starting pluripotent stem cell culture.[1] 2. Prepare fresh dilutions of this compound and other critical reagents for each experiment. 3. Adhere strictly to the established timeline for media changes and reagent additions. |
Data on Cardiomyogenesis Efficiency
The efficiency of cardiomyocyte differentiation can be influenced by the choice of small molecules and the specific protocol used. Below is a summary of reported efficiencies for different approaches.
| Differentiation Method | Key Small Molecule(s) | Reported Efficiency (% cTnT+ cells) | Notes |
| TGF-β Inhibition | This compound | Variable, requires optimization | Targets a specific step in the cardiac differentiation pathway. |
| Wnt Signaling Modulation | CHIR99021, IWR-1/IWP-2 | Up to 90% or higher | A commonly used and robust method for inducing cardiomyogenesis.[2] |
| Combined Pathway Modulation | Activin A, BMP4, bFGF, other small molecules | Can exceed 90% | Multi-step protocols that mimic developmental signaling pathways.[3] |
| Commercial Kits | Proprietary formulations | Often >80% | Standardized kits can offer higher reproducibility.[4] |
Experimental Protocols
Protocol 1: General this compound Mediated Cardiomyocyte Differentiation from hPSCs
This protocol provides a general framework. Optimization of cell densities, and reagent concentrations and timing is recommended.
Materials:
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Human pluripotent stem cells (hPSCs)
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hPSC maintenance medium (e.g., mTeSR1)
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Matrigel or other suitable extracellular matrix
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Basal differentiation medium (e.g., RPMI 1640)
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B-27 Supplement (minus insulin)
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CHIR99021
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This compound
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Cardiomyocyte maintenance medium
Procedure:
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Day -2 to 0: Seeding hPSCs: Plate hPSCs on Matrigel-coated plates at a density that will result in >95% confluency by Day 0.[1]
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Day 0: Mesoderm Induction: When cells reach >95% confluency, replace the maintenance medium with basal differentiation medium supplemented with B-27 (minus insulin) and an optimized concentration of CHIR99021 to induce mesoderm formation.
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Day 2: Transition to Cardiac Progenitors: After 48 hours, remove the CHIR99021-containing medium.
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Day 3: this compound Treatment: Add basal differentiation medium supplemented with B-27 (minus insulin) and the optimized concentration of this compound.
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Day 5: Removal of this compound: After 48 hours of this compound treatment, replace the medium with basal differentiation medium supplemented with B-27.
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Day 7 onwards: Cardiomyocyte Maintenance: Switch to a cardiomyocyte maintenance medium. Spontaneous beating may be observed as early as Day 8-10.
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Analysis: At Day 15 or later, assess differentiation efficiency by flow cytometry for cardiac troponin T (cTnT) and characterize the functional properties of the cardiomyocytes.
Protocol 2: Assessment of Cardiomyocyte Differentiation Efficiency by Flow Cytometry
Materials:
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Differentiated cell culture
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Trypsin or other dissociation reagent
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Fixation/Permeabilization buffer
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Primary antibody against cardiac Troponin T (cTnT)
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Fluorophore-conjugated secondary antibody
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Flow cytometer
Procedure:
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Cell Dissociation: Dissociate the differentiated cells into a single-cell suspension using a gentle dissociation reagent.
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Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffers. This step is crucial for allowing the antibody to access the intracellular cTnT protein.
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Antibody Staining: Incubate the cells with the primary antibody against cTnT, followed by washing and incubation with the appropriate fluorophore-conjugated secondary antibody. Include an isotype control to account for non-specific binding.[5]
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Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence intensity to determine the percentage of cTnT-positive cells.[6]
Visualizations
Caption: this compound inhibits TGF-β signaling to promote cardiomyogenesis.
Caption: Experimental workflow for this compound mediated differentiation.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
issues with ITD-1 stability and how to address them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with ITD-1, a potent and selective inhibitor of the TGF-β signaling pathway.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: I'm observing inconsistent or no effect of this compound in my cell culture experiments. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors related to its stability and handling:
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Improper Storage: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C.[2] Frequent freeze-thaw cycles of the stock solution should be avoided as this can lead to degradation or precipitation of the compound.
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Solution Instability: While this compound is soluble in DMSO, its stability in aqueous cell culture media may be limited.[1] It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a concentrated DMSO stock.[1] Do not store this compound in aqueous solutions for extended periods.
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Precipitation in Media: this compound, being a hydrophobic molecule, can precipitate when a concentrated DMSO stock is diluted into aqueous culture media. This is a common issue with compounds dissolved in DMSO. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) and that the this compound solution is well-mixed upon dilution.[3] Visually inspect the medium for any signs of precipitation after adding this compound.
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Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental conditions.
Question: I see a precipitate in my cell culture medium after adding this compound. How can I prevent this?
Answer: Precipitation of this compound in your culture medium can significantly reduce its effective concentration and lead to inconsistent results. Here are some strategies to prevent this:
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Optimize Dilution: When diluting your concentrated this compound stock in DMSO, first dilute it to an intermediate concentration in DMSO before adding it to the aqueous culture medium.[4]
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Vortexing/Mixing: After adding the this compound solution to your culture medium, vortex or mix it thoroughly to ensure it is fully dispersed.
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Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium that still allows for this compound solubility, ideally 0.1% or lower.[3]
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Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize small molecules. However, the effect of serum on this compound stability is not well-documented and should be considered as a variable in your experiments.
Question: How can I confirm that the this compound I'm using is active?
Answer: To verify the activity of your this compound, you can perform a functional assay. Since this compound inhibits TGF-β signaling by blocking the phosphorylation of SMAD2/3, a Western blot for phosphorylated SMAD2/3 (p-SMAD2/3) is a direct way to assess its activity.
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Experimental Workflow:
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Treat your cells with a known concentration of this compound (e.g., 1-10 µM) for a specific pre-incubation time (e.g., 1 hour).
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Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
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Lyse the cells and perform a Western blot to detect the levels of p-SMAD2/3.
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A significant reduction in p-SMAD2/3 levels in the this compound treated cells compared to the TGF-β1 only treated cells indicates that this compound is active.
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Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2), which in turn prevents the phosphorylation of the downstream signaling molecules SMAD2 and SMAD3.[5][6]
What is the IC₅₀ of this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound for TGF-β signaling is approximately 0.85 µM.[1]
Is this compound selective?
Yes, this compound is reported to be highly selective for the TGF-β pathway and shows little to no inhibition of the Activin, Wnt, or BMP signaling pathways.[1]
How should I prepare and store this compound stock solutions?
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Solvent: Dissolve this compound powder in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10-20 mM).[1][2]
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Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
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Handling: When preparing working solutions, allow the stock solution to equilibrate to room temperature before opening the vial to prevent condensation of water into the DMSO, which can cause the compound to precipitate.[4]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference(s) |
| Mechanism of Action | Induces proteasomal degradation of TGF-β type II receptor | [5][6] |
| IC₅₀ | ~0.85 µM | [1] |
| Molecular Weight | 415.52 g/mol | [1] |
| Solubility in DMSO | ≥ 20 mM | [1] |
| Storage of Solid | -20°C | [1] |
| Storage of Stock Solution | -20°C to -80°C | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3
This protocol details the steps to assess the activity of this compound by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
Materials:
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Cell line of interest
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Cell culture medium
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This compound
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TGF-β1
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Western blotting equipment
Procedure:
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Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
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This compound Pre-treatment: Treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1-2 hours.
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TGF-β1 Stimulation: Add TGF-β1 to the medium to a final concentration of 5 ng/mL and incubate for 30-60 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-SMAD2/3, total SMAD2/3, and a loading control overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize the p-SMAD2/3 signal to the total SMAD2/3 and loading control signals.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Protein Half-life
This protocol can be adapted to investigate the effect of this compound on the degradation rate of TGF-β receptor II.
Materials:
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Cell line of interest
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Cell culture medium
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This compound
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Cycloheximide (CHX)
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Lysis buffer
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Western blotting reagents
Procedure:
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Cell Treatment: Treat cells with this compound (or DMSO control) for a desired period to induce receptor degradation.
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CHX Addition: Add CHX to the culture medium at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.[7] This is your time zero (t=0) point.
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Time Course: Collect cell samples at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
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Cell Lysis and Western Blot: Lyse the cells at each time point and perform a Western blot as described in Protocol 1, using an antibody against TGF-β receptor II and a loading control.
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Analysis: Quantify the band intensities for TGF-β receptor II at each time point, normalize to the loading control, and plot the protein levels over time to determine the half-life.
Mandatory Visualization
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis of p-SMAD.
Caption: Workflow for a Cycloheximide (CHX) chase assay.
References
- 1. ITD 1 Supplier | 1099644-42-4 | Hello Bio [hellobio.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
Navigating ITD-1 Treatment: A Technical Guide to Mitigating Cytotoxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the TGF-β inhibitor ITD-1, achieving the desired biological effect while minimizing cellular toxicity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound experiments, with a focus on refining treatment protocols to reduce cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
A1: this compound is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions by promoting the degradation of the TGF-β type II receptor (TGFβRII), which in turn blocks the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[1] While this targeted inhibition is crucial for its therapeutic potential, off-target effects or even on-target effects in certain cellular contexts can lead to cytotoxicity. Potential mechanisms of cytotoxicity could include disruption of essential cellular processes that are unexpectedly dependent on basal TGF-β signaling or off-target interactions with other kinases or cellular components.
Q2: I am observing significant cell death in my experiments with this compound. What are the initial troubleshooting steps?
A2: If you are encountering unexpected cytotoxicity, consider the following initial steps:
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Confirm Drug Purity and Identity: Ensure the this compound compound you are using is of high purity and has been properly stored to prevent degradation.
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Optimize Concentration (Dose-Response Curve): The most critical step is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. High concentrations are more likely to induce off-target effects and cytotoxicity.
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Optimize Treatment Duration: The length of exposure to this compound can significantly impact cell viability. Test shorter incubation times to see if the desired inhibitory effect can be achieved without causing excessive cell death.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It is possible your cell line is particularly sensitive to this compound.
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Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in your experiments.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: A systematic approach is crucial for identifying the therapeutic window of this compound in your specific experimental setup.
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Perform a Cytotoxicity Assay: Utilize a standard cytotoxicity assay, such as the MTT, XTT, or LDH assay, to generate a dose-response curve. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line.
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Titrate Down from a High Concentration: Start with a broad range of this compound concentrations and narrow down to a range that shows minimal impact on cell viability while still achieving the desired level of TGF-β pathway inhibition.
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Correlate with Target Inhibition: Concurrently with the cytotoxicity assay, perform a western blot to measure the levels of phosphorylated SMAD2/3. The optimal concentration will be the lowest dose that effectively inhibits SMAD phosphorylation without causing significant cell death.
Troubleshooting Guide: Refining this compound Protocols
This guide provides a structured approach to troubleshoot and refine your this compound treatment protocols to minimize cytotoxicity.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed across all tested concentrations. | - High intrinsic sensitivity of the cell line. - Incorrect stock solution concentration. - Compound degradation. | - Test this compound on a different, less sensitive cell line as a positive control. - Verify the concentration of your stock solution. - Use a fresh batch of this compound. |
| Cytotoxicity observed only at higher concentrations. | - Off-target effects at high concentrations. | - Determine the lowest effective concentration that inhibits the TGF-β pathway (e.g., by checking pSMAD2/3 levels). - Reduce the incubation time. |
| Inconsistent results between experiments. | - Variability in cell density at the time of treatment. - Inconsistent incubation times. - Cell passage number. | - Ensure consistent cell seeding density. - Strictly adhere to standardized incubation times. - Use cells within a consistent and low passage number range. |
| Desired biological effect is only seen at cytotoxic concentrations. | - The desired phenotype may be linked to a cytotoxic mechanism. - The therapeutic window for your specific cell line and endpoint is very narrow. | - Explore alternative, less toxic inhibitors of the TGF-β pathway. - Consider combination therapies with other agents to achieve the desired effect at a lower, non-toxic concentration of this compound. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines the steps to generate a dose-response curve for this compound cytotoxicity.
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used.
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Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing On-Target Inhibition of TGF-β Signaling
This protocol helps to correlate the concentration of this compound with its intended biological activity.
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Cell Treatment: Treat cells with the same range of this compound concentrations used in the cytotoxicity assay for a shorter duration (e.g., 1-4 hours) to primarily observe signaling inhibition rather than long-term cytotoxic effects.
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TGF-β Stimulation: After the pre-incubation with this compound, stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
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Protein Extraction: Lyse the cells and collect the protein lysates.
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Western Blotting:
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.
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Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
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Densitometry Analysis: Quantify the band intensities for phospho-SMAD2/3 and normalize them to total SMAD2/3 and the loading control. This will show the concentration-dependent inhibition of TGF-β signaling by this compound.
Visualizing Experimental Logic and Signaling Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: this compound inhibits TGF-β signaling by promoting the degradation of TGFβRII.
Caption: Workflow for refining this compound treatment protocols to reduce cytotoxicity.
References
troubleshooting unexpected results in ITD-1 signaling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ITD-1 in signaling assays. The information is tailored for scientists and drug development professionals investigating the TGF-β signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Unlike many inhibitors that target the kinase activity of the TGF-β receptors, this compound selectively induces the degradation of the TGF-β type II receptor (TGFBR2) through a proteasome-dependent mechanism.[1] This prevents the formation of the active receptor complex and subsequent phosphorylation of the downstream effector proteins SMAD2 and SMAD3.[2][3]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay conditions. However, a common starting point for in vitro experiments is in the low micromolar range. For instance, a concentration of 3 µM has been used to effectively block TGF-β1-induced phosphorylation of Smad3 in NRK-49F cells.[2] The reported IC₅₀ for this compound in inhibiting TGF-β2 signaling in a luciferase reporter assay is approximately 850 nM.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is advisable to keep the compound as a solid at -20°C. For experimental use, prepare a concentrated stock solution in fresh, high-quality DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.
Q4: What are the appropriate controls for an this compound signaling assay?
A4: To ensure the validity of your results, several controls are essential:
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Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.
-
Positive Control (TGF-β Stimulation): Treat cells with a known concentration of a TGF-β ligand (e.g., TGF-β1 or TGF-β2) to induce pathway activation.
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Negative Control (Unstimulated): Cells that are not treated with TGF-β or this compound to establish a baseline for pathway activity.
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Pathway Inhibitor Control: Use a well-characterized TGF-β pathway inhibitor with a different mechanism of action (e.g., a TGFBR1 kinase inhibitor like SB-431542) as a reference compound.[1][3]
Troubleshooting Guide
This guide addresses common unexpected results in this compound signaling assays in a question-and-answer format.
Issue 1: No inhibition of TGF-β signaling observed.
Question: I've treated my cells with this compound, but I'm still seeing high levels of SMAD2/3 phosphorylation after TGF-β stimulation. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure that the this compound compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from solid material. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay conditions. A concentration that is too low will not be effective. |
| Insufficient Pre-incubation Time | This compound induces the degradation of TGFBR2, which is a time-dependent process. Ensure you are pre-incubating the cells with this compound for a sufficient period (e.g., 1 hour or longer) before stimulating with TGF-β.[2] |
| Cellular Resistance | Some cell lines may be less sensitive to this compound. Consider using a higher concentration or a different TGF-β pathway inhibitor to confirm that the pathway is druggable in your cell model. |
| Assay Readout Issues | Verify the integrity of your assay components. For Western blotting, ensure your phospho-SMAD2/3 antibody is specific and working correctly. For reporter assays, check the viability of your cells and the functionality of the reporter construct. |
Issue 2: High background signaling in the absence of TGF-β stimulation.
Question: My unstimulated control cells are showing a high level of SMAD phosphorylation. How can I address this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Autocrine TGF-β Signaling | Some cell types produce their own TGF-β ligands, leading to autocrine activation of the pathway. You can try to reduce this by using serum-free media for a period before the experiment or by including a neutralizing TGF-β antibody in your control wells. |
| High Cell Density | Overly confluent cell cultures can sometimes lead to increased basal signaling. Ensure you are plating your cells at an appropriate density. |
| Non-Specific Antibody Binding | In Western blotting, high background can be due to non-specific binding of the primary or secondary antibody. Optimize your antibody concentrations and blocking conditions. Using a BSA-based blocking buffer can be beneficial for phospho-protein detection.[4] |
Issue 3: Inconsistent or variable results between experiments.
Question: I'm getting different results each time I run my this compound assay. What could be causing this variability?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | The characteristics of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Plating | Ensure that cells are evenly distributed when plating and that the cell number is consistent across all wells and experiments. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound, TGF-β, and other reagents for each experiment. Avoid using stock solutions that have been stored for extended periods at working concentrations. |
| Fluctuations in Incubation Times | Adhere strictly to the optimized incubation times for this compound pre-treatment and TGF-β stimulation. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-SMAD2/3
1. Cell Seeding and Treatment:
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Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
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Allow cells to adhere overnight.
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The next day, replace the medium with fresh, low-serum, or serum-free medium for 2-4 hours to reduce basal signaling.
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Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-4 hours.
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Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.
2. Cell Lysis:
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Aspirate the medium and wash the cells once with ice-cold PBS.
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Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against phospho-SMAD2 or phospho-SMAD3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: TGF-β/SMAD Luciferase Reporter Assay
1. Cell Seeding and Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with a SMAD-responsive luciferase reporter plasmid (e.g., SBE4-Luc) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[1][3]
-
Allow the cells to recover and express the reporters for 24 hours.
2. Cell Treatment:
-
Replace the medium with fresh, low-serum medium.
-
Pre-treat the cells with a range of this compound concentrations or vehicle for 1-4 hours.
-
Stimulate the cells with TGF-β1 for 6-24 hours. The optimal stimulation time should be determined empirically.
3. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.
-
Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound and determine the IC₅₀ value.
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an this compound signaling assay.
Caption: Troubleshooting decision tree for this compound signaling assays.
References
Technical Support Center: Process Improvements for High-Throughput Screening with ITD-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ITD-1 in high-throughput screening (HTS) assays. Our aim is to help you optimize your experimental workflow, mitigate common issues, and ensure the generation of high-quality, reproducible data.
Understanding this compound
This compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions by preventing the phosphorylation of the downstream signaling molecules, SMAD2 and SMAD3, which are crucial for mediating the effects of TGF-β. Unlike many other inhibitors, this compound does not block the kinase activity of the TGF-β receptors (TGFBR1 or TGFBR2) directly. Its unique mechanism of action makes it a valuable tool for studying TGF-β signaling and for screening for potential therapeutic agents.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Mechanism of Action | Blocks phosphorylation of SMAD2/3 | [1](--INVALID-LINK--) |
| Target | TGF-β signaling pathway | [1](--INVALID-LINK--) |
| IC50 | ~460 nM for TGF-β receptor inhibition | [2](--INVALID-LINK--) |
| Common Assay Type | Luciferase reporter gene assays | [2](--INVALID-LINK--) |
TGF-β Signaling Pathway with this compound Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of (+)-ITD-1 versus Racemic ITD-1 in TGF-β Signaling Inhibition and Cardiomyogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the dextrorotatory enantiomer of Inducer of Type II TGF-β Receptor (TGFβRII) Degradation-1, (+)-ITD-1, and its racemic mixture, ITD-1. This compound is a small molecule that has been identified as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes including cell growth, differentiation, and apoptosis.[1] A key application of this compound is its ability to promote the differentiation of stem cells into cardiomyocytes, offering potential for regenerative medicine.[2] This document summarizes the available data, details relevant experimental protocols, and provides visualizations of the associated biological pathways and workflows.
Executive Summary
Data Presentation: Quantitative Efficacy Comparison
A direct quantitative comparison of the efficacy of (+)-ITD-1 and racemic this compound from peer-reviewed literature is not available at the time of this publication. The table below is structured to highlight the key parameters that would be necessary for a comprehensive comparison. The IC50 value for "ITD analogs" has been reported to be in the range of 0.4-0.8 μM for the inhibition of TGF-β signaling.[2]
| Parameter | (+)-ITD-1 | Racemic this compound | (-)-ITD-1 (as control) | Reference |
| TGF-β Signaling Inhibition (IC50) | Data not available | ~0.4-0.8 μM (for analogs) | Data not available | [2] |
| Cardiomyocyte Differentiation Efficiency (%) | Data not available | Data not available | Data not available |
Researchers are encouraged to perform dose-response studies to determine the specific IC50 values and optimal concentrations for each form of this compound in their experimental systems.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
TGF-β Signaling Pathway and this compound's Mechanism of Action
Experimental Workflow for Comparing this compound Efficacy
References
A Comparative Guide to Small Molecule-Induced Cardiogenesis: Cross-Validating ITD-1's Efficacy in Diverse Cell Lines
For researchers, scientists, and drug development professionals, the directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is a cornerstone of cardiovascular disease modeling, drug discovery, and regenerative medicine. Small molecules that modulate key signaling pathways have emerged as powerful tools to enhance the efficiency and consistency of this process. This guide provides a comprehensive comparison of ITD-1, a selective inhibitor of the transforming growth factor-beta (TGF-β) pathway, with other commonly used cardiogenic small molecules. We present a cross-validation of its effects in various cell lines, supported by experimental data and detailed protocols.
Unveiling the Players: this compound and its Alternatives in Cardiac Differentiation
The journey from a pluripotent stem cell to a beating cardiomyocyte is orchestrated by a complex interplay of signaling pathways. The TGF-β and Wnt signaling cascades have been identified as critical regulators of this process. Small molecules that inhibit or activate these pathways at specific developmental time points can effectively guide PSCs toward a cardiac fate.
This compound is a small molecule that promotes cardiogenesis by selectively inhibiting the TGF-β signaling pathway. Its unique mechanism of action involves inducing the degradation of the TGF-β type II receptor (TGFβR2)[1]. This effectively shuts down the downstream signaling cascade that can otherwise inhibit cardiac differentiation.
For a robust comparison, we will evaluate this compound against other well-established small molecules that target the TGF-β and Wnt pathways:
-
SB431542 and RepSox: Like this compound, these are potent inhibitors of the TGF-β pathway. However, they act through a different mechanism, competitively inhibiting the ATP binding site of the TGF-β type I receptor (ALK5) kinase[2][3].
-
CHIR99021: This compound is a highly selective inhibitor of glycogen synthase kinase 3 (GSK3), which leads to the activation of the canonical Wnt/β-catenin signaling pathway. Wnt activation is a critical first step in inducing mesoderm, the germ layer from which cardiomyocytes arise.
-
IWR-1/XAV939: These small molecules inhibit the Wnt pathway by stabilizing Axin, a key component of the β-catenin destruction complex. Timed inhibition of the Wnt pathway is crucial for specifying cardiac progenitors from the mesoderm.
Performance Across Cell Lines: A Data-Driven Comparison
The efficiency of small molecule-induced cardiac differentiation can vary significantly depending on the cell line. Below is a summary of the reported cardiogenic effects of this compound and its alternatives in commonly used pluripotent stem cell lines. It is important to note that direct comparative studies under identical conditions are limited, and efficiencies can be influenced by various factors including the specific PSC line, culture conditions, and the timing of small molecule administration.
| Small Molecule | Target Pathway | Cell Line(s) | Reported Cardiogenic Differentiation Efficiency | Reference(s) |
| This compound | TGF-β Inhibition (Receptor Degradation) | Human Pluripotent Stem Cells (hPSCs) | Can induce cardiac differentiation, though quantitative data in direct comparison to others is less prevalent.[2] | [2] |
| SB431542 | TGF-β Inhibition (ALK4/5/7 Kinase Inhibition) | Human Induced Pluripotent Stem Cells (hiPSCs), Mouse Embryonic Stem Cells (mESCs), Human Cardiac Progenitor Cells (CPCs) | In combination with Wnt modulators, can lead to high efficiency differentiation (>80% cTnT+ cells). In one study on CPCs, 10 µM SB431542 resulted in 35% cardiac differentiation relative to XAV939.[1][4] | [1][4] |
| RepSox | TGF-β Inhibition (ALK5 Kinase Inhibition) | Human Pluripotent Stem Cells (hPSCs) | Shown to induce cardiomyocyte differentiation. | [2] |
| CHIR99021 | Wnt Activation (GSK3 Inhibition) | Human Pluripotent Stem Cells (hPSCs), Mouse Embryonic Stem Cells (mESCs) | Used in the initial stages of differentiation to induce mesoderm, a prerequisite for cardiogenesis. Crucial for high-efficiency protocols. | [5] |
| IWR-1/XAV939 | Wnt Inhibition (Axin Stabilization) | Human Pluripotent Stem Cells (hPSCs), Human Cardiac Progenitor Cells (CPCs) | Essential for directing mesoderm towards a cardiac fate. Used sequentially after Wnt activation. | [5] |
Experimental Protocols: A Step-by-Step Guide to Cardiomyocyte Differentiation
The following protocols provide a general framework for inducing cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) using the discussed small molecules. Optimization for specific cell lines is recommended.
Protocol 1: Standard Two-Step Wnt and TGF-β Modulation
This protocol is a widely adopted method for efficient cardiomyocyte differentiation.
Materials:
-
hPSCs (e.g., H9, hiPSC lines)
-
Matrigel-coated plates
-
mTeSR1 or equivalent maintenance medium
-
RPMI 1640 medium with B27 supplement (minus insulin)
-
CHIR99021 (e.g., 6-12 µM)
-
IWR-1 (e.g., 5 µM) or XAV939 (e.g., 10 µM)
-
SB431542 (e.g., 10 µM) or this compound (concentration to be optimized, typically in the µM range)
-
RPMI 1640 medium with B27 supplement (with insulin)
Procedure:
-
Day 0: Mesoderm Induction: Culture hPSCs to 80-90% confluency. Replace maintenance medium with RPMI/B27 (minus insulin) containing CHIR99021.
-
Day 2: Cardiac Progenitor Specification: Replace the medium with RPMI/B27 (minus insulin) containing IWR-1 or XAV939.
-
Day 4: TGF-β Inhibition: Replace the medium with RPMI/B27 (minus insulin) containing SB431542 or this compound.
-
Day 6 onwards: Cardiomyocyte Maturation: Replace the medium every 2-3 days with RPMI/B27 (with insulin). Beating cardiomyocytes typically appear between days 8 and 12.
Protocol 2: Direct Differentiation of Cardiac Progenitor Cells
This protocol is suitable for differentiating established cardiac progenitor cell (CPC) lines.
Materials:
-
Human CPCs
-
Fibronectin-coated plates
-
CPC Maintenance Medium
-
XAV939 (e.g., 10 µM)
-
SB431542 (e.g., 10 µM) or this compound (concentration to be optimized)
Procedure:
-
Day 0: Seeding and Induction: Thaw and plate CPCs in Maintenance Medium containing XAV939 and SB431542 or this compound.
-
Day 2: Withdrawal of Small Molecules: Replace the medium with fresh Maintenance Medium without the small molecules.
-
Day 4 onwards: Maturation: Continue to culture the cells, changing the medium every 2 days. Differentiated cardiomyocytes can be observed from day 6-8.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the biological processes at play, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for small molecule-based cardiac differentiation.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
ITD-1: A Selective TGF-β Pathway Inhibitor with Minimal Impact on Activin A Signaling
For researchers, scientists, and drug development professionals, the selective inhibition of specific signaling pathways is crucial for therapeutic development. ITD-1 has emerged as a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, demonstrating a key advantage in its minimal interference with the closely related Activin A signaling cascade. This guide provides a comparative analysis of this compound's effects on these two pathways, supported by experimental data and detailed methodologies.
A pivotal study by Willems et al. (2012) identified this compound as a novel small molecule that selectively inhibits the TGF-β pathway. Unlike many other inhibitors that target the kinase activity of TGF-β receptors, this compound uniquely functions by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2)[1][2]. This mechanism effectively clears the receptor from the cell surface, leading to a potent blockade of downstream signaling.
Crucially, the same study and subsequent reports have confirmed that this compound has little to no inhibitory effect on the Activin A pathway, which shares intracellular signaling components with the TGF-β pathway, such as SMAD2/3 proteins[1][3]. This selectivity is a significant advantage, as non-specific inhibition of related pathways can lead to off-target effects.
Comparative Analysis of this compound Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound against the TGF-β and Activin A pathways.
| Pathway | Ligand | Downstream Effector | This compound Activity (IC50) | Reference |
| TGF-β Pathway | TGF-β2 | pSMAD2/3 | ~0.4-0.8 µM | [1][2] |
| Activin A Pathway | Activin A | pSMAD2/3 | Minimally active or inactive | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of this compound.
Luciferase Reporter Assay for Pathway Activity
This assay is used to quantify the extent to which this compound inhibits the transcriptional activity induced by TGF-β and Activin A.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a SMAD4 response element-driven luciferase reporter plasmid (SBE4-Luc).
-
Treatment: Post-transfection, cells are pre-treated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour. Subsequently, cells are stimulated with either TGF-β2 or Activin A.
-
Lysis and Luminescence Measurement: After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The relative light units (RLUs) are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in this compound-treated cells to that of the vehicle-treated, ligand-stimulated cells. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for SMAD2/3 Phosphorylation
This method is employed to directly assess the phosphorylation status of the downstream effectors SMAD2 and SMAD3, providing a direct measure of pathway activation.
-
Cell Culture and Starvation: Cells (e.g., NRK-49F) are grown to near confluence and then serum-starved for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Cells are pre-incubated with this compound at various concentrations or a vehicle control for 1 hour.
-
Ligand Stimulation: Following pre-treatment, cells are stimulated with TGF-β1 or Activin A for a short period (e.g., 45 minutes) to induce SMAD phosphorylation.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of pSMAD2/3 to total SMAD2/3 is calculated to determine the level of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound selectively induces the degradation of TGFBRII, inhibiting the TGF-β pathway, while not affecting the Activin A receptor complex.
Caption: Workflow for assessing this compound's specificity on TGF-β versus Activin A signaling pathways.
References
- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative Guide to ITD-1: In Vitro Efficacy vs. In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
ITD-1 has emerged as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes implicated in development, fibrosis, and cancer. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, offering insights into its mechanism of action and potential therapeutic applications. We present a detailed analysis of available experimental data, comparing its performance with the well-established TGF-β inhibitor, SB-431542.
At a Glance: this compound vs. SB-431542
| Feature | This compound | SB-431542 |
| Mechanism of Action | Induces proteasomal degradation of TGF-β type II receptor (TGFBR2) | Kinase inhibitor of TGF-β type I receptor (ALK5), ALK4, and ALK7 |
| Primary In Vitro Effect | Blocks phosphorylation of SMAD2/3 | Blocks phosphorylation of SMAD2/3 |
| Reported IC50 | ~0.4-0.8 μM for TGF-β signaling inhibition | Varies by cell type and assay, generally in the nanomolar to low micromolar range |
| Key In Vitro Application | Promotes cardiomyogenesis from embryonic stem cells | Widely used to study TGF-β signaling in various contexts, including cardiac reprogramming and fibrosis |
| In Vivo Efficacy | Partially inhibits renal fibrosis in a mouse model | Demonstrates efficacy in models of cardiac regeneration and fibrosis |
| Pharmacokinetics | Data not readily available | Preclinical safety profile established |
| Toxicity | Data not readily available | Well-tolerated in preclinical models at effective doses |
In Vitro Effects: A Detailed Look
This compound distinguishes itself from many other TGF-β inhibitors through its unique mechanism of action. Instead of directly inhibiting the kinase activity of the TGF-β receptors, this compound promotes the degradation of the TGF-β type II receptor (TGFBR2) via the proteasome.[1] This leads to a potent and selective blockade of the canonical SMAD2/3 signaling pathway.
One of the most significant in vitro findings is the ability of this compound to enhance the differentiation of embryonic stem cells into cardiomyocytes. This suggests a potential role for this compound in regenerative medicine, particularly in the context of cardiac repair.
In comparative studies, both this compound and SB-431542 effectively inhibit TGF-β-induced cellular responses. For instance, in human proximal tubular cells (HK2), SB-431542 has been shown to reverse the upregulation of fibrotic markers induced by TGF-β1.
In Vivo Effects: Emerging Evidence and Unanswered Questions
The in vivo evaluation of this compound is less extensive than its in vitro characterization. The primary evidence for its in vivo efficacy comes from a study in a mouse model of unilateral ischemia-reperfusion injury, where this compound was found to partially inhibit renal fibrosis.[1] However, specific details regarding the dosage, administration route, and quantitative outcomes of this study are not widely published, highlighting a significant gap in our understanding of this compound's in vivo potential.
In contrast, SB-431542 has been more extensively studied in animal models. It has shown promise in promoting cardiac regeneration and function after myocardial infarction in mice when used in combination with a WNT inhibitor.[2] Furthermore, its anti-fibrotic properties have been demonstrated in various models, including studies on arthrofibrosis.[3]
Experimental Protocols
In Vitro Inhibition of SMAD3 Phosphorylation
To assess the inhibitory effect of this compound on TGF-β signaling, NRK-49F cells can be pre-incubated with this compound (e.g., 3 μM) for 1 hour. Following pre-incubation, the cells are treated with TGF-β1 (e.g., 2 ng/ml) for 45 minutes. The levels of phosphorylated Smad3 (p-Smad3) are then analyzed by Western blot to determine the extent of inhibition.[1]
In Vivo Unilateral Ischemia-Reperfusion Injury (UIRI) in Mice
Male mice are anesthetized, and the renal artery is clamped to induce ischemia. After a defined period of ischemia (e.g., 28 minutes), the clamp is removed to allow reperfusion. This compound can be administered, for example, via intraperitoneal injection, at a specified dose and frequency. The extent of renal fibrosis is then assessed at a designated time point post-injury (e.g., 28 days) through histological analysis and measurement of fibrosis-related markers.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the TGF-β signaling pathway, the mechanism of this compound, and a typical experimental workflow.
References
Validating ITD-1's Pro-Cardiomyogenic Mechanism: A Comparative Guide to TGF-β Inhibition in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of ITD-1, a small molecule inducer of cardiomyocyte differentiation, with a focus on the validation of its mechanism of action through knockout and knockdown studies. We objectively compare this compound's performance with alternative Transforming Growth Factor-β (TGF-β) inhibitors and provide detailed experimental data and protocols to support these findings.
Introduction to this compound and its Mechanism of Action
This compound (Inducer of TGF-β Type II Receptor Degradation-1) is a potent and selective small molecule inhibitor of the TGF-β signaling pathway.[1] Unlike many other TGF-β inhibitors that target the kinase activity of the pathway's receptors, this compound employs a unique mechanism. It selectively induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2), effectively clearing the receptor from the cell surface.[1] This targeted degradation prevents the downstream phosphorylation of SMAD2/3 proteins, thereby blocking the canonical TGF-β signaling cascade.[1] This specificity of action makes this compound a valuable tool for dissecting the roles of TGF-β signaling in various biological processes, particularly in the context of stem cell differentiation.
Validation of this compound's Mechanism through Knockdown Studies
The central tenet of this compound's pro-cardiomyogenic effect lies in its ability to specifically inhibit TGF-β signaling through TGFBR2 degradation. This mechanism has been validated through genetic studies, demonstrating that the removal of TGFBR2 phenocopies the effect of this compound treatment.
Furthermore, studies on Tgfbr2 null mice have shown dramatic changes in cardiac morphology, including an enlarged myocardium, which aligns with the inhibitory role of TGF-β signaling in cardiac development.[2] While these knockout models exhibit a broader range of developmental effects, they underscore the critical role of TGFBR2 in cardiac biology, the very receptor targeted by this compound.
Performance Comparison of this compound with Alternative TGF-β Inhibitors
This compound's unique mechanism of action distinguishes it from other commonly used TGF-β inhibitors, which primarily function as kinase inhibitors. This section compares the performance of this compound with notable alternatives in the context of cardiomyocyte differentiation.
| Compound | Mechanism of Action | Target(s) | IC50 | Cardiomyocyte Differentiation Efficiency | Reference |
| This compound | Induces proteasomal degradation of TGFBR2 | TGFBR2 | ~0.4-0.8 µM | Potently enhances cardiomyocyte yield by ~30%, resulting in ~60% cardiomyocytes in hESCs. | [1] |
| SB-431542 | ATP-competitive kinase inhibitor | ALK4, ALK5 (TGFBR1), ALK7 | 70 nM (for TGFβ2 signaling) | Promotes cardiomyocyte differentiation. In some protocols, it is used in combination with other small molecules. | [1][3] |
| LY-364947 | ATP-competitive kinase inhibitor | TGFBR1 (ALK5) | 59 nM | Promotes cardiomyocyte differentiation, comparable to this compound and SB-431542 in some assays. | [1] |
| RepSox | Kinase inhibitor | TGFBR1 (ALK5) | 23 nM | Induces differentiation of human cardiac progenitor cells to cardiomyocytes. | [3] |
Key Observations:
-
Potency vs. Efficacy: While kinase inhibitors like SB-431542 exhibit lower IC50 values for inhibiting TGF-β signaling, this compound demonstrates a potent ability to enhance the final yield of cardiomyocytes.[1]
-
Selectivity: A key advantage of this compound is its selectivity for the TGF-β pathway over the closely related Activin/Nodal signaling pathways, which also utilize SMAD proteins. This is because this compound targets the specific receptor TGFBR2.[1] Kinase inhibitors like SB-431542 can have broader effects due to their targeting of shared downstream components.
-
Application Timing: The optimal timing for the application of these inhibitors can vary. For instance, in human embryonic stem cells, this compound was found to be most effective when added during the mesoderm patterning stage (days 1-5 of differentiation).[1]
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs) using this compound
This protocol is adapted from the foundational study by Willems et al., 2012.[1]
-
mESC Culture: Culture mESCs on gelatin-coated plates in standard mESC medium.
-
Embryoid Body (EB) Formation: Generate EBs by hanging drop method (e.g., 400 cells per 20 µL drop) in differentiation medium (IMDM supplemented with 15% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM 2-mercaptoethanol).
-
Mesoderm Induction: After 2 days, transfer EBs to suspension culture in differentiation medium.
-
Cardiomyocyte Specification with this compound: From day 3 to day 5 of differentiation, add this compound to the culture medium at a final concentration of 1-5 µM.
-
Cardiomyocyte Maturation: From day 5 onwards, continue culturing the EBs in differentiation medium without this compound. Beating cardiomyocytes can typically be observed from day 7-8.
-
Analysis: Quantify cardiomyocyte differentiation efficiency by flow cytometry for cardiac-specific markers (e.g., TNNT2, α-MHC) or by counting the percentage of beating EBs.
Protocol 2: General Protocol for Cardiomyocyte Differentiation using TGF-β Kinase Inhibitors (e.g., SB-431542)
This protocol represents a general approach and may require optimization for specific cell lines and inhibitors.
-
Pluripotent Stem Cell Culture: Culture human or mouse pluripotent stem cells (PSCs) in their respective maintenance media.
-
Monolayer Differentiation Initiation: Plate PSCs as a monolayer on Matrigel-coated plates.
-
Mesoderm Induction: Induce mesoderm formation by treating the cells with a GSK3 inhibitor (e.g., CHIR99021) in a basal medium like RPMI with B27 supplement.
-
Cardiomyocyte Specification with TGF-β Inhibition: Following mesoderm induction (typically after 24-48 hours), replace the medium with a basal medium containing a TGF-β kinase inhibitor (e.g., SB-431542 at 5-10 µM). This medium may also contain a Wnt inhibitor (e.g., IWP2 or XAV939).
-
Cardiomyocyte Maturation: Continue culture for 7-15 days, with regular media changes. Beating cardiomyocytes should become apparent during this period.
-
Analysis: Assess the percentage of cardiomyocytes using flow cytometry or immunofluorescence for cardiac troponin T (cTnT) and other cardiac markers.
Visualizing the Pathways and Workflows
Caption: Signaling pathway of this compound action.
References
- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TGF - β Signaling in Cardiomyocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Induced Pluripotent Stem Cell-Derived Cardiac Progenitor Cells in Phenotypic Screening: A Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitor Induces Efficient Cardiac Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ITD-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of ITD-1, a selective inhibitor of Transforming Growth Factor-β (TGF-β) signaling.
This compound, with the chemical name ethyl 4-([1,1'-biphenyl]-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 1099644-42-4), is a solid powder utilized in various research applications, including the directed differentiation of stem cells into cardiomyocytes.[1] While it is shipped as a non-hazardous chemical under ambient temperatures, proper handling and disposal are crucial to maintain a safe laboratory environment and comply with regulations.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4). Therefore, it is essential to avoid inhalation, and contact with eyes and skin. Standard personal protective equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times when handling this compound. All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary:
| Property | Value | Reference |
| Chemical Name | ethyl 4-([1,1'-biphenyl]-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | --INVALID-LINK-- |
| CAS Number | 1099644-42-4 | --INVALID-LINK-- |
| Molecular Formula | C27H29NO3 | --INVALID-LINK-- |
| Molecular Weight | 415.52 g/mol | --INVALID-LINK-- |
| Physical State | Solid powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, not in water | --INVALID-LINK-- |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | --INVALID-LINK-- |
| Toxicity | Acute toxicity, oral (Category 4), H302: Harmful if swallowed. | --INVALID-LINK-- |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline for safe disposal:
1. Unused or Expired this compound (Solid Powder):
-
Do not dispose of solid this compound directly into regular trash or down the drain.
-
The compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
The label should include the chemical name ("this compound"), CAS number, and any relevant hazard warnings.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
2. This compound Solutions (e.g., in DMSO):
-
Do not dispose of this compound solutions down the drain. Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
The label should specify the contents, including "this compound" and the solvent used (e.g., "DMSO").
-
Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Dispose of the liquid waste through your institution's hazardous waste management program.
3. Contaminated Labware and PPE:
-
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag.
-
Non-disposable glassware should be decontaminated. A thorough rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water is recommended. The solvent rinse should be collected as hazardous waste.
-
Contaminated lab coats should be professionally laundered by a service familiar with handling laboratory-contaminated apparel.
4. Accidental Spills:
-
In the event of a spill, evacuate the immediate area to avoid inhalation of any dust.
-
Wear appropriate PPE, including a respirator if dealing with a large amount of powder.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.
-
For liquid spills (in DMSO), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
Experimental Protocol: TGF-β Inhibition Assay Using this compound
This protocol outlines a typical experiment to assess the inhibitory effect of this compound on TGF-β-induced signaling in cell culture.
Materials:
-
NRK-49F cells (or other suitable cell line responsive to TGF-β)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TGF-β1
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Smad3, anti-p38)
-
Secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Plate NRK-49F cells in appropriate culture vessels and grow to the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound for 1 hour.[2] A vehicle control (DMSO) should be included.
-
TGF-β1 Stimulation: Treat the cells with TGF-β1 (e.g., 2 ng/ml) for 45 minutes to induce Smad3 phosphorylation.[2]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-Smad3 and p-p38.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on TGF-β1-induced phosphorylation of Smad3 and p38.
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedures and mechanisms, the following diagrams have been generated.
Caption: Logical workflow for the proper disposal of this compound waste streams.
References
Personal protective equipment for handling ITD-1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ITD-1, a selective inhibitor of the TGF-β signaling pathway. Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
Given that this compound is harmful if swallowed and its full toxicological properties have not been exhaustively studied, a cautious approach to handling is paramount. The following personal protective equipment is mandatory when working with this compound in solid or solution form.
| PPE Item | Specifications & Use |
| Eye Protection | Safety goggles with side-shields are required to prevent accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the compound. |
| Body Protection | A standard laboratory coat is necessary to protect against skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] If a fume hood is not available, a suitable respirator should be used.[1] |
Hazard Summary and First Aid
A summary of the known hazards and corresponding first-aid measures are outlined below.
| Hazard | First Aid Measures |
| Harmful if Swallowed [1] | If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Center or doctor/physician.[1][2] |
| Eye Contact | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a Poison Center or doctor/physician if you feel unwell.[1][2] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only in a well-ventilated area or a chemical fume hood.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, this compound as a solid can be stored at -20°C for at least four years. |
Disposal Plan
The disposal of this compound and its containers must be handled as chemical waste and follow institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, labeled hazardous waste container. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., ethanol or DMSO), collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated containers. |
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions by inducing the degradation of the TGF-β type II receptor (TGFβRII), which in turn blocks the phosphorylation of the downstream effector proteins SMAD2 and SMAD3.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols involving this compound will vary based on the specific research application. However, a general protocol for preparing a stock solution is provided below.
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4155 mg of this compound (Molecular Weight = 415.52 g/mol ).
-
Aseptically transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the this compound solid. For a 10 mM solution with 0.4155 mg of this compound, add 100 µL of DMSO.
-
Vortex or gently agitate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
